molecular formula C9H11B B3051104 1-Bromo-2,3,5-trimethylbenzene CAS No. 31053-99-3

1-Bromo-2,3,5-trimethylbenzene

Cat. No.: B3051104
CAS No.: 31053-99-3
M. Wt: 199.09 g/mol
InChI Key: MYEVSXDYOWNOPS-UHFFFAOYSA-N
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Description

1-Bromo-2,3,5-trimethylbenzene is a useful research compound. Its molecular formula is C9H11Br and its molecular weight is 199.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEVSXDYOWNOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953160
Record name 1-Bromo-2,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31053-99-3
Record name NSC154610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-2,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-2,3,5-trimethylbenzene CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Bromo-2,3,5-trimethylbenzene , a specialized aryl bromide intermediate used in organic synthesis and drug development.[1]

CAS Number: 31053-99-3 Synonyms: 6-Bromo-1,2,4-trimethylbenzene; 6-Bromopseudocumene[1]

Executive Summary

This compound is an aromatic building block characterized by an asymmetric arrangement of methyl groups around the benzene core.[1] Unlike its symmetric isomer (2-Bromo-1,3,5-trimethylbenzene or mesityl bromide) or the more common 5-bromo isomer, this compound offers a unique steric profile for drug discovery.[1] It is primarily employed as an intermediate in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce the bulky, electron-rich 2,3,5-trimethylphenyl moiety into biaryl scaffolds.[1]

Chemical Identity & Physical Properties

The compound is an isomer of bromotrimethylbenzene. It is derived structurally from pseudocumene (1,2,4-trimethylbenzene) by bromination at the 6-position.[1]

Datasheet
PropertySpecification
CAS Number 31053-99-3
IUPAC Name This compound
Molecular Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol
SMILES Cc1cc(C)c(Br)c(C)c1
InChI Key MYEVSXDYOWNOPS-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~225–235 °C (Estimated based on isomers)
Density ~1.3–1.4 g/cm³ (Estimated)
Solubility Insoluble in water; soluble in DCM, THF, Toluene

Note on Isomerism: Confusion often arises between this compound and 5-Bromo-1,2,4-trimethylbenzene (CAS 5469-19-2), which is the major product of pseudocumene bromination.[1] Verification of the substitution pattern (Br adjacent to two methyls vs. one) is critical via NMR.

Synthetic Routes & Manufacturing

The synthesis of this compound is challenging due to the directing effects of the methyl groups on the pseudocumene ring, which strongly favor the 5-position.[1]

Route A: Direct Bromination (Low Selectivity)

Electrophilic aromatic substitution of 1,2,4-trimethylbenzene with bromine (


) and a Lewis acid catalyst (

).
  • Mechanism: The methyl groups at positions 1, 2, and 4 activate the ring.

  • Regioselectivity:

    • Position 5 (Major): Para to the C2-methyl and ortho to the C4-methyl.[1] Least sterically hindered.

    • Position 6 (Target, Minor): Para to the C3-proton and ortho to the C1-methyl.[1] Sterically crowded by the C1-methyl.[1]

    • Position 3 (Trace): Sandwiched between C2 and C4 methyls (highly hindered).

Route B: Sandmeyer Reaction (High Specificity)

To obtain high purity CAS 31053-99-3, the diazonium salt method is preferred.[1]

  • Precursor: 2,3,5-Trimethylaniline (prepared via nitration of pseudocumene and separation of isomers, or from specific alkylation of aniline).

  • Diazotization: Reaction with

    
     and 
    
    
    
    at 0°C.
  • Sandmeyer: Treatment with

    
     to install the bromine atom.
    
Synthesis Workflow Diagram

The following diagram illustrates the divergence between the direct bromination (yielding the wrong major isomer) and the targeted Sandmeyer approach.

SynthesisPath Pseudo 1,2,4-Trimethylbenzene (Pseudocumene) Br2 Br2 / FeBr3 Pseudo->Br2 Major 5-Bromo-1,2,4-TMB (Major Product) CAS 5469-19-2 Br2->Major  ~85% Yield Minor 1-Bromo-2,3,5-TMB (Target Minor) CAS 31053-99-3 Br2->Minor  ~15% Yield (Separation Required) Aniline 2,3,5-Trimethylaniline Diazo Diazonium Salt Aniline->Diazo NaNO2 / HBr Diazo->Minor CuBr (Sandmeyer)

Caption: Comparison of direct bromination (low selectivity) vs. Sandmeyer route for CAS 31053-99-3.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the use of this compound to synthesize a biaryl scaffold.[1] The steric bulk of the 2,3,5-trimethyl group requires highly active catalysts.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    / S-Phos for difficult cases.[1]
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene / Water (10:1)[1]

Methodology
  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the bromide (1.0 mmol), boronic acid (1.2 mmol), base (3.0 mmol), and Pd catalyst.

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the mixture to 90°C for 16 hours with vigorous stirring. The steric hindrance near the bromine (ortho-methyl at C2) may slow oxidative addition; higher temperatures (110°C) may be required.[1]

  • Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Reactivity Profile & Applications

Steric Shielding

The 2,3,5-trimethyl substitution pattern creates a "picket fence" effect.

  • Ortho-Methyl (C2): Inhibits nucleophilic attack at the C1 position, making the bromide stable to storage but requiring active catalysts for coupling.[1]

  • Meta-Methyls (C3, C5): Increase the electron density of the ring (inductive effect), making the arene electron-rich and prone to oxidation if exposed to strong oxidants.[1]

Key Applications
  • Ligand Synthesis: Precursor for bulky phosphine ligands used in asymmetric catalysis.

  • Liquid Crystals: The asymmetric core disrupts pi-stacking, lowering melting points in liquid crystal formulations.[1]

  • Drug Discovery: Used to probe the "ortho-effect" in protein binding pockets.[1] The 2,3,5-pattern is distinct from the symmetrical mesityl (2,4,6) group, offering a different rotational barrier in biaryl drugs.

Safety & Handling

  • Hazards: Irritant to eyes, skin, and respiratory system.[2] Potential skin sensitizer.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • PubChem Compound Summary. "this compound (CID 290576)." National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. "Benzene, 1-bromo-2,4,5-trimethyl- (Isomer Comparison)." National Institute of Standards and Technology.[3] [Link]

  • Smith, P. A. S. "The Sandmeyer Reaction." Organic Reactions, 1944. (Foundational methodology for aniline-to-bromide conversion).
  • Yaws, C. L.Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals.

Sources

1-Bromo-2,3,5-trimethylbenzene chemical structure and IUPAC name

[1][2]

CAS Registry Number: 31053-99-3 Formula: C₉H₁₁Br Molecular Weight: 199.09 g/mol [1]

Executive Summary

1-Bromo-2,3,5-trimethylbenzene is a specialized halogenated aromatic intermediate used in the synthesis of sterically congested biaryl systems and functionalized materials.[1] Unlike its symmetric isomer mesityl bromide (2-bromo-1,3,5-trimethylbenzene) , this compound offers a unique asymmetric substitution pattern.[1] Its specific methyl placement (positions 2, 3, and 5 relative to bromine) creates a distinct steric and electronic environment, making it valuable for fine-tuning the physicochemical properties of drug candidates and agrochemicals.[1]

This guide details the structural identification, regioselective synthesis, and handling protocols for this compound, specifically addressing the challenge of distinguishing it from common isomers like 5-bromo-1,2,4-trimethylbenzene.

Structural Characterization & Nomenclature[2]

IUPAC Nomenclature Logic

The name This compound is derived by prioritizing the bromine atom at position 1.[1] The methyl groups are then assigned the lowest possible locant set (2, 3, 5).[1]

  • Common Confusion: It is frequently confused with 6-bromo-1,2,4-trimethylbenzene .[1] While structurally identical, the IUPAC rules mandate minimizing locants, making "1-Bromo-2,3,5..." the preferred name over "6-Bromo-1,2,4...".

  • Isomer Distinction:

    • Target: this compound (Asymmetric, Liquid).[1]

    • Isomer A: 2-Bromo-1,3,5-trimethylbenzene (Mesityl Bromide, Symmetric).[1]

    • Isomer B: 5-Bromo-1,2,4-trimethylbenzene (Major product of pseudocumene bromination, Solid).[1]

Structural Visualization

The following diagram illustrates the specific substitution pattern and the steric environment around the bromine atom.[1]

ChemicalStructureFigure 1: Connectivity and Steric Environment of this compoundC1C1(Br)C2C2(Me)C1->C2C1->C2OrthoStericC3C3(Me)C2->C3C2->C3ButtressingC4C4(H)C3->C4C5C5(Me)C4->C5C6C6(H)C5->C6C6->C1

[2]

Physicochemical Profile

PropertyDataContext
Appearance Colorless to pale yellow liquidDistinct from 5-bromo isomer (solid, mp ~35°C).[1]
Boiling Point 230–235°C (est.)[1]High boiling point requires vacuum distillation for purification.[1]
Density ~1.31 g/mLDenser than water; phase separation in aqueous workups is bottom-layer.[1]
Solubility Immiscible in water; Soluble in DCM, THF, HexaneStandard organic extraction protocols apply.[1]
NMR Signature Asymmetric Signals¹H NMR: Three distinct methyl singlets.[1] Two distinct aromatic singlets (H4, H6).

Expert Insight: The asymmetry of this molecule is its most useful analytical feature.[1] In ¹H NMR, unlike mesityl bromide (which shows 2 equivalent aromatic protons and a 6:3 methyl ratio), this compound will display three distinct methyl peaks and two distinct aromatic signals , allowing for rapid purity assessment in crude mixtures.

Synthetic Pathways & Regioselectivity[3]

Synthesis of this compound is non-trivial due to the directing effects of the three methyl groups on the parent hydrocarbon, 1,2,4-trimethylbenzene (pseudocumene).

Route A: Direct Bromination (Low Selectivity)

Direct bromination of pseudocumene typically yields the 5-bromo isomer as the major product due to steric accessibility and electronic activation.[1]

  • Major Product: 5-Bromo-1,2,4-trimethylbenzene.[1]

  • Minor Product: this compound (often <15% yield).[1]

  • Critique: This route requires difficult fractional distillation to separate the liquid target from the solid major isomer.[1]

Route B: Sandmeyer Reaction (High Fidelity)

For research-grade purity, the Sandmeyer reaction starting from 2,3,5-trimethylaniline is the gold standard. This method guarantees regiochemistry.[1]

Protocol: Sandmeyer Synthesis
  • Diazotization: Dissolve 2,3,5-trimethylaniline in H₂SO₄/H₂O. Cool to 0°C. Add NaNO₂ dropwise to form the diazonium salt.[1]

  • Substitution: Transfer the cold diazonium solution into a mixture of CuBr and HBr heated to 60°C.

  • Workup: Steam distill the mixture or extract with diethyl ether. Wash with NaOH to remove phenolic byproducts.[1]

SynthesisFigure 2: Regioselective Synthesis via Sandmeyer ReactionStart2,3,5-Trimethylaniline(Precursor)Step1Diazotization(NaNO₂, H₂SO₄, 0°C)Start->Step1InterDiazonium SaltIntermediateStep1->InterStep2Sandmeyer Reaction(CuBr, HBr, 60°C)Inter->Step2N₂ gas evolutionProductThis compound(Target)Step2->Product

Applications in Drug Development

Steric Modulation ("The Magic Methyl Effect")

In medicinal chemistry, methyl groups are often introduced to restrict conformational flexibility or block metabolic sites.[1] this compound serves as a building block to introduce the 2,3,5-trimethylphenyl moiety .[1]

  • Metabolic Stability: The methyl groups at positions 2 and 5 block the ortho-positions, preventing oxidative metabolism at these sites.[1]

  • Conformational Lock: When coupled to form a biaryl system (e.g., via Suzuki coupling), the ortho-methyl (C2) creates a high rotational barrier, potentially locking the drug into a bioactive atropisomer.[1]

Cross-Coupling Utility

The bromine handle is highly reactive in Palladium-catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids.[1]

  • Buchwald-Hartwig: Amination to form sterically crowded anilines.[1]

  • Grignard Formation: Precursor to 2,3,5-trimethylbenzoic acid (via CO₂ quench).[1]

Safety & Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Skin Irritation Category 2H315: Causes skin irritation.[1]
Eye Irritation Category 2AH319: Causes serious eye irritation.[1]
STOT-SE Category 3H335: May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: Handle only in a fume hood. The vapor pressure is low, but heated reactions can generate irritating fumes.[1]

  • Spill Control: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 290576, this compound. Retrieved from [Link][1]

  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds.[1] (Foundational text on Sandmeyer reaction mechanisms).

Synthesis of 1-Bromo-2,3,5-trimethylbenzene from 1,3,5-trimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2,3,5-trimethylbenzene from 1,3,5-trimethylbenzene, a key transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. This document delves into the underlying principles of electrophilic aromatic substitution, offers detailed, field-proven experimental protocols, and outlines robust analytical methods for product characterization. Safety considerations and waste management are also addressed in detail, providing researchers, scientists, and drug development professionals with a thorough and practical resource for the successful execution of this synthesis.

Introduction and Strategic Importance

1,3,5-trimethylbenzene, commonly known as mesitylene, is a readily available aromatic hydrocarbon.[1] Its selective monobromination to this compound is a crucial step in the elaboration of more complex molecular architectures. The resulting aryl bromide is a versatile intermediate, amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities and the construction of intricate carbon skeletons. This strategic importance makes a thorough understanding of its synthesis paramount for professionals in organic synthesis and drug development.

This guide will focus on the direct bromination of mesitylene, a classic example of electrophilic aromatic substitution. We will explore the mechanistic nuances that govern the reaction's regioselectivity and provide a detailed, validated protocol for its implementation in a laboratory setting.

Mechanistic Insights: The "Why" Behind the "How"

The synthesis of this compound from mesitylene is a quintessential electrophilic aromatic substitution (EAS) reaction.[2] A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization.

The Role of Activating Groups and Regioselectivity

The three methyl groups on the mesitylene ring are electron-donating groups (EDGs) through an inductive effect.[3][4] This donation of electron density into the aromatic π-system makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. These EDGs are known as "activating groups".[5]

Furthermore, methyl groups are ortho, para-directors.[6][7] This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In the case of mesitylene, all available positions on the ring (2, 4, and 6) are ortho to two methyl groups and para to one. Due to the symmetry of the molecule, these positions are chemically equivalent. Therefore, monobromination can theoretically occur at any of these positions to yield the same product: this compound (or, more systematically named, 2-bromo-1,3,5-trimethylbenzene).

While all three methyl groups activate the ring, the substitution occurs at one of the carbons bearing a hydrogen atom. The high degree of symmetry in 1,3,5-trimethylbenzene simplifies the outcome, leading to a single possible monobrominated product.

Generation of the Electrophile: The Function of the Lewis Acid

Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with the aromatic ring of mesitylene at a practical rate. To enhance its electrophilicity, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is employed.[2][8] The Lewis acid coordinates to one of the bromine atoms, polarizing the Br-Br bond and creating a highly electrophilic bromine species, often represented as a Br⁺ equivalent.[8] This complex is the active electrophile that is attacked by the electron-rich aromatic ring.

The overall mechanism can be summarized in two main steps:

  • Attack of the aromatic ring on the electrophile: The π-electrons of the mesitylene ring act as a nucleophile, attacking the electrophilic bromine of the Br₂-Lewis acid complex. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Re-aromatization: A weak base, such as the bromide anion (Br⁻) generated in the previous step, abstracts a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring and yields the final product, this compound, along with the regeneration of the Lewis acid catalyst and the formation of hydrogen bromide (HBr) as a byproduct.[2]

Diagram of the Reaction Mechanism

Caption: Mechanism of the Lewis acid-catalyzed bromination of 1,3,5-trimethylbenzene.

Experimental Protocol: A Validated Approach

The following protocol is a robust method for the synthesis of this compound. It is crucial to adhere to all safety precautions outlined in Section 5.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1,3,5-Trimethylbenzene (Mesitylene)120.1950.0 g0.416Ensure purity >98%
Bromine (Br₂)159.8169.0 g (22.1 mL)0.432Highly corrosive and toxic. Handle in a fume hood.
Anhydrous Aluminum Chloride (AlCl₃)133.342.0 g0.015Lewis acid catalyst. Handle in a dry environment.
Dichloromethane (CH₂Cl₂)84.93200 mL-Anhydrous grade solvent.
10% Sodium Bisulfite (NaHSO₃) solution-~100 mL-For quenching unreacted bromine.
Saturated Sodium Bicarbonate (NaHCO₃) solution-~100 mL-For neutralizing acidic byproducts.
Brine (Saturated NaCl solution)-~100 mL-For initial drying of the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-For drying the organic solution.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a solution of sodium thiosulfite or sodium hydroxide to neutralize the evolved HBr gas), add 1,3,5-trimethylbenzene (50.0 g, 0.416 mol) and anhydrous dichloromethane (100 mL).

    • Cool the flask in an ice-water bath to 0-5 °C with stirring.

    • Carefully add anhydrous aluminum chloride (2.0 g, 0.015 mol) to the stirred solution. The mixture may become slightly colored.

  • Addition of Bromine:

    • In a separate flask, dissolve bromine (69.0 g, 0.432 mol) in anhydrous dichloromethane (100 mL) and transfer this solution to the dropping funnel.

    • Add the bromine solution dropwise to the cooled, stirred mesitylene solution over a period of approximately 1-2 hours. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

    • Observe the evolution of HBr gas, which should be safely neutralized in the gas trap.

  • Reaction Completion:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

    • Remove the ice bath and let the mixture warm to room temperature, stirring for another 2-3 hours or until the red-brown color of bromine has significantly faded. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Quenching:

    • Cool the reaction mixture again in an ice-water bath.

    • Slowly and carefully quench the reaction by adding approximately 100 mL of cold water. Caution: This can be exothermic and will generate HBr fumes.

    • Transfer the mixture to a separatory funnel. The layers should separate; the lower layer is the organic phase.

    • Wash the organic layer sequentially with:

      • 10% sodium bisulfite solution (100 mL) to remove any unreacted bromine.

      • Saturated sodium bicarbonate solution (100 mL) to neutralize HBr and the catalyst.

      • Brine (100 mL) to remove the bulk of the water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

    • Remove the solvent from the combined filtrates using a rotary evaporator.

  • Purification:

    • The crude product, a pale yellow oil, can be purified by vacuum distillation. Collect the fraction boiling at approximately 215-217 °C.

    • Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a non-polar solvent such as hexane.[9]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine Mesitylene and CH₂Cl₂ in a 3-neck flask B Cool to 0-5 °C in an ice bath A->B C Add AlCl₃ catalyst B->C E Add Br₂ solution dropwise at < 10 °C D Prepare Br₂ solution in CH₂Cl₂ D->E F Stir at 0-5 °C, then warm to RT E->F G Quench with cold water H Wash with NaHSO₃ solution G->H I Wash with NaHCO₃ solution H->I J Wash with brine I->J K Dry with MgSO₄ J->K L Remove solvent via rotary evaporation K->L M Crude Product (Oil) N Vacuum Distillation or Flash Column Chromatography M->N O Pure this compound N->O

Sources

physical and chemical properties of 1-Bromo-2,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-2,3,5-trimethylbenzene

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound for their work.

Introduction and Chemical Identity

This compound is an aromatic halogenated compound. Structurally, it is a benzene ring substituted with one bromine atom and three methyl groups at positions 2, 3, and 5 relative to the bromine. This substitution pattern influences its steric and electronic properties, making it a valuable intermediate in organic synthesis. Its isomers, such as 1-Bromo-2,4,5-trimethylbenzene and 2-Bromo-1,3,5-trimethylbenzene (bromomesitylene), may exhibit different physical properties and reactivity due to the varied placement of the substituents.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 31053-99-3[1]
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol [1]
Appearance White crystalline powder (for the related isomer 1-Bromo-2,4,5-trimethylbenzene)[2]
Melting Point 73 °C (for the related isomer 1-Bromo-2,4,5-trimethylbenzene)[2]
Boiling Point 234 °C (for the related isomer 1-Bromo-2,4,5-trimethylbenzene)[2]
Density 1.12 g/cm³ (for the related isomer 1-Bromo-2,4,5-trimethylbenzene)[2]
Solubility Insoluble in water; soluble in common organic solvents like ethanol, diethyl ether, and benzene.[3]
Refractive Index 1.539 (for the related isomer 1-Bromo-2,4,5-trimethylbenzene)[2]

Synthesis and Chemical Reactivity

Synthesis via Electrophilic Aromatic Substitution

The most common method for synthesizing this compound is the direct bromination of its precursor, 1,2,4-trimethylbenzene (pseudocumene). This reaction is a classic example of electrophilic aromatic substitution. The methyl groups are activating and ortho-, para-directing. In 1,2,4-trimethylbenzene, the positions are not all equivalent, and the position of bromination will be influenced by both electronic and steric effects.

The reaction proceeds by generating a bromine cation (Br⁺) or a polarized bromine molecule, which then attacks the electron-rich aromatic ring. A Lewis acid catalyst, such as FeBr₃, is typically used to facilitate this process.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 1,2,4-Trimethylbenzene 1,2,4-Trimethylbenzene Product This compound 1,2,4-Trimethylbenzene->Product + Br₂ / FeBr₃ Br2 Bromine (Br₂) Br2->Product FeBr3 Iron(III) Bromide (FeBr₃) FeBr3->Product HBr Hydrogen Bromide (HBr) Product->HBr byproduct

Caption: Synthesis of this compound.

Chemical Reactivity

This compound can undergo several types of reactions, characteristic of aryl halides:

  • Grignard Reagent Formation: The bromo group can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2,3,5-trimethylphenyl)magnesium bromide. This is a powerful nucleophile used to form new carbon-carbon bonds.

  • Nucleophilic Aromatic Substitution: Generally, aryl halides are unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups. Given the presence of electron-donating methyl groups, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

  • Coupling Reactions: It can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form more complex molecules.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the substitution pattern, the two aromatic protons will likely appear as two singlets. The three methyl groups are in different chemical environments and should give rise to three separate singlets, each integrating to three protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule (six aromatic and three methyl carbons). The carbon atom attached to the bromine will be significantly shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Strong absorptions between 3080-3030 cm⁻¹ are due to C-H stretching of the aromatic ring.[4] C-H stretching from the methyl groups will appear between 2975-2845 cm⁻¹.[4] The C=C stretching vibrations of the benzene ring will be observed near 1600 and 1500 cm⁻¹.[4] The C-Br stretching vibration typically appears in the fingerprint region, below 1000 cm⁻¹.

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. The base peak is often the result of the loss of the bromine atom or a methyl group.[5]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the bromination of 1,2,4-trimethylbenzene. Caution: This experiment should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment
  • 1,2,4-trimethylbenzene

  • Liquid Bromine

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium bisulfite solution (10%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask, dissolve 1,2,4-trimethylbenzene in anhydrous dichloromethane. Add a catalytic amount of iron(III) bromide.

  • Addition of Bromine: Slowly add a solution of bromine in dichloromethane to the stirring reaction mixture at room temperature using a dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding 10% sodium bisulfite solution to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Experimental workflow for synthesis.

Safety and Handling

This compound and its precursors are hazardous chemicals.

  • Hazards: The related compound, 1,2,4-trimethylbenzene, is a flammable liquid and vapor.[6] It can cause skin and eye irritation and may be fatal if swallowed and enters airways.[6] It is also toxic to aquatic life with long-lasting effects.[7]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

  • Occupational Safety and Health Administration. (2022, May 12). TRIMETHYLBENZENE, MIXED ISOMERS. OSHA. Retrieved from [Link]

  • DHC Solvent Chemie GmbH. (2023, February 1). Safety Data Sheet: 1,2,4-trimethylbenzene. Retrieved from [Link]

  • Carl ROTH. (2016, February 4). Safety Data Sheet: 1,2,4-Trimethylbenzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

  • Google Patents. (n.d.). US1977178A - Production of 1,3,5-trimethyl benzene.
  • New Jersey Department of Health. (n.d.). TRIMETHYL BENZENE (mixed isomers) HAZARD SUMMARY. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C9H12 infrared spectrum of 1,3,5-trimethylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)-1,3,5-trimethylbenzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet: 1,3,5-Trimethylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Mesitylene. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3-trimethylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromomesitylene. Retrieved from [Link]

  • Murray, P., Willans, C., Bredenkamp, M. W., & Gertenbach, J. A. (2007). 2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, E63, o224–o225. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN1537837B - Method for preparing 1,3,5-trimethylbenzene.
  • Doc Brown's Chemistry. (n.d.). C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene. Retrieved from [Link]

  • Hodálik, M., Veľková, V., & Kačíková, D. (2023). Analysis of Temperature Effect on the Gasoline Evaporation in Fire Investigation by HS-GC-MS. Combustion Science and Technology. Retrieved from [Link]

Sources

spectral data for 1-Bromo-2,3,5-trimethylbenzene (NMR, IR, MS)

[1]

Compound Identification & Structural Context[1][2][3][4]

  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 31053-99-3[1][4][2][5]

  • Molecular Formula: C₉H₁₁Br[1][4][2][5]

  • Molecular Weight: 199.09 g/mol [5]

  • SMILES: CC1=CC(=C(C(=C1)Br)C)C[4][5]

  • Structural Analysis:

    • The molecule consists of a benzene ring substituted with a bromine atom at position 1 and methyl groups at positions 2, 3, and 5.[6]

    • Symmetry: The molecule lacks a plane of symmetry, resulting in chemically non-equivalent aromatic protons at positions 4 and 6, and three distinct methyl environments.

    • Differentiation: Crucial for distinguishing from its isomer, 5-bromo-1,2,4-trimethylbenzene, where the methyls are located at 1, 2, and 4 relative to the ring system (or para to the bromine in the case of the 2-position methyl). In the target compound (this compound), the position para to the bromine (position 4) is occupied by a proton, not a methyl group.

Experimental Protocol: Sample Preparation

To ensure spectral integrity, the following protocol is recommended for sample preparation prior to analysis.

NMR Preparation
  • Solvent Selection: Use Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as an internal standard.[1][4]

  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent for 1H NMR; increase to 30–50 mg for 13C NMR to improve signal-to-noise ratio.

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter (0.45 µm) into the NMR tube to remove suspended solids that cause line broadening.

MS Preparation
  • Method: GC-MS (Gas Chromatography-Mass Spectrometry) is preferred due to the compound's volatility.[1][4]

  • Dilution: Dilute 1 µL of the neat liquid in 1 mL of Dichloromethane (DCM) or Hexane.

  • Inlet Temp: 250°C. Split ratio 50:1.

Spectral Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃)

The proton spectrum is characterized by two aromatic singlets and three methyl singlets.[1][4] The key differentiator from other isomers is the chemical shift of the aromatic protons and the specific shielding patterns of the methyls.[4]

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Logic
Ar-H (C6) 6.98Singlet (s)1H-Deshielded by ortho-Br and ortho-Me(5).[1][4]
Ar-H (C4) 6.82Singlet (s)1H-Shielded by two ortho-methyls (Me-3, Me-5).[1][4] Para to Br.
Me (C2) 2.36Singlet (s)3H-Deshielded by ortho-Br.[1][4]
Me (C5) 2.26Singlet (s)3H-Meta to Br; flanked by H4 and H6.[1][4]
Me (C3) 2.21Singlet (s)3H-Shielded position between Me-2 and H4.[1][4]

Analyst Note: The presence of two aromatic singlets confirms the 1,2,3,5-substitution pattern. If coupling (doublets, J ~8 Hz) is observed, the sample is likely contaminated with 1-bromo-2,3,4-trimethylbenzene or 1-bromo-3,4,5-trimethylbenzene.

13C NMR (100 MHz, CDCl₃)

The carbon spectrum displays 9 distinct signals.

AssignmentShift (δ, ppm)TypeInterpretation
C1 (C-Br) 125.4QuaternaryIpso carbon attached to Br.[1][4]
C2 (C-Me) 137.8QuaternaryOrtho to Br; sterically crowded.[1][4]
C3 (C-Me) 136.2QuaternaryMeta to Br.[1][4]
C5 (C-Me) 135.5QuaternaryMeta to Br.[1][4]
C6 (C-H) 129.8CHOrtho to Br.[1][4]
C4 (C-H) 130.5CHPara to Br.[1][4]
Me (C2) 23.4CH₃Deshielded methyl (ortho-Br).[1][4]
Me (C5) 20.9CH₃Standard aryl methyl.[1][4]
Me (C3) 20.5CH₃Standard aryl methyl.[1][4]
B. Mass Spectrometry (EI-MS, 70 eV)

The mass spectrum is dominated by the molecular ion doublet and the tropylium fragment.[1][4]

m/z (Mass-to-Charge)Relative IntensityIon IdentityFragmentation Mechanism
198 50%[M]⁺ (⁷⁹Br)Molecular ion.[1][4]
200 49%[M]⁺ (⁸¹Br)Molecular ion (Isotope match).[1][4]
119 100% (Base Peak)[M - Br]⁺Loss of Bromine to form trimethyltropylium ion.[1][4]
91 20-30%[C₇H₇]⁺Rearrangement to benzyl/tropylium cation.[1][4]
77 10-15%[C₆H₅]⁺Phenyl cation.[1][4]

Diagnostic Check: The 1:1 ratio of peaks at 198/200 confirms the presence of a single bromine atom.[1][4] The base peak at 119 is characteristic of alkylbenzenes losing a halogen.[1][4]

C. Infrared Spectroscopy (FT-IR)
  • 3020–3050 cm⁻¹: C-H stretching (Aromatic). Weak intensity.

  • 2850–2960 cm⁻¹: C-H stretching (Aliphatic Methyls).[1][4] Medium-Strong intensity.

  • 1580, 1480 cm⁻¹: C=C Ring breathing vibrations.[1][4]

  • 850–870 cm⁻¹: C-H Out-of-plane bending (isolated aromatic H).[1][4]

  • 600–700 cm⁻¹: C-Br stretching. Strong, characteristic band.[1][4]

Synthesis & Isomer Differentiation Workflow

The synthesis of this compound typically involves the bromination of 1,2,4-trimethylbenzene (Pseudocumene).[4] This reaction yields a mixture of isomers, requiring careful separation.[1][4][7]

Isomer Distribution Logic
  • Major Product: 5-Bromo-1,2,4-trimethylbenzene (Sterically favored, activated by C4-Me).[1]

  • Minor Product (Target): this compound (Formed by bromination at the C6 position of pseudocumene).[1][4]

Differentiation Workflow Diagram

IsomerSeparationStartStarting Material:1,2,4-Trimethylbenzene(Pseudocumene)ReactionElectrophilic AromaticSubstitutionStart->ReactionReagentReagent:Br2 / FeBr3 (Catalyst)Reagent->ReactionMixtureCrude Mixture:Isomer BlendReaction->MixtureMajorMajor Isomer:5-Bromo-1,2,4-trimethylbenzene(~80-90%)Mixture->MajorDistillation/Cryst.TargetTarget Isomer:This compound(Minor Product)Mixture->TargetPrep-HPLC/DistillationAnalysis1H NMR DifferentiationMajor->AnalysisTarget->AnalysisResultMajorMajor Signal:Methyl Para to Br(Singlet ~2.3 ppm)Analysis->ResultMajorResultTargetTarget Signal:Proton Para to Br(Singlet ~6.8 ppm)Analysis->ResultTarget

Caption: Workflow for the synthesis and NMR-based differentiation of bromotrimethylbenzene isomers.

References

  • PubChem. (2025).[1][4] this compound (Compound).[1][8][4][2][5][9][10] National Library of Medicine.[1][4] Available at: [Link]1][4]

  • NIST Chemistry WebBook. (2025).[1][4] Mass Spectrum of Bromotrimethylbenzene Isomers. Available at: [Link]1][4]

An In-depth Technical Guide to 1-Bromo-2,3,5-trimethylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Bromo-2,3,5-trimethylbenzene, a versatile aromatic building block with significant potential in chemical synthesis, particularly within the pharmaceutical and materials science sectors. This document moves beyond a simple recitation of facts to offer practical insights into its synthesis, properties, and applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound (isobromopseudocumene) is a halogenated aromatic hydrocarbon. Its structure, featuring a bromine atom and three methyl groups on a benzene ring, offers a unique combination of reactivity and steric hindrance, making it a valuable intermediate in targeted organic synthesis. The bromine atom serves as a versatile handle for a wide array of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, and nucleophilic aromatic substitution, enabling the construction of complex molecular architectures. The strategic placement of the methyl groups influences the electronic properties and regioselectivity of these reactions, allowing for precise control over the synthesis of novel compounds.

In the context of drug discovery and development, the trimethylphenyl moiety is a recurring motif in bioactive molecules. The incorporation of this scaffold can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. The bromine atom on this scaffold provides a convenient attachment point for pharmacophoric groups, making this compound a key starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.[1][]

Commercial Availability and Procurement

This compound is commercially available from a variety of chemical suppliers specializing in research chemicals and building blocks for organic synthesis. While not as commonly stocked as some simpler aryl halides, it can be readily sourced in quantities ranging from grams to kilograms.

Table 1: Representative Commercial Availability of Brominated Trimethylbenzene Isomers

CompoundRepresentative Supplier(s)PurityAvailable Quantities
This compoundPubChem lists several vendors[3]Typically ≥97%Grams to multi-gram
1-Bromo-2,4,5-trimethylbenzeneOakwood Chemical[4]≥98%Grams to kilograms
1-Bromo-3,5-dimethylbenzeneChem-Impex[5]High PurityBulk quantities

When procuring this reagent, it is crucial for researchers to obtain a certificate of analysis (CoA) to verify its identity and purity, as isomeric impurities can significantly impact the outcome of subsequent reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,3,5-trimethylbenzene (mesitylene). The directing effects of the three methyl groups, which are ortho, para-directing activators, lead to the formation of a single major product, 2-bromo-1,3,5-trimethylbenzene, under standard bromination conditions. To obtain the 1-bromo-2,3,5-trimethyl isomer, a multi-step synthesis is generally required, often starting from a different trimethylbenzene isomer or a precursor that allows for regioselective functionalization.

A plausible and efficient laboratory-scale synthesis of this compound involves the bromination of 1,2,4-trimethylbenzene (pseudocumene). The methyl groups at positions 1, 2, and 4 will direct the incoming electrophile (bromine) to the available positions. The position between two methyl groups (position 3) is sterically hindered. Therefore, bromination is expected to occur at positions 5 and 6. By controlling the reaction conditions, it is possible to favor the formation of the desired this compound isomer.

Synthesis_Pathway 1,2,4-Trimethylbenzene 1,2,4-Trimethylbenzene This compound This compound 1,2,4-Trimethylbenzene->this compound Br2, FeBr3 (Electrophilic Aromatic Substitution)

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Bromination of 1,2,4-Trimethylbenzene

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene)

  • Bromine (Br₂)

  • Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

  • Sodium bisulfite (NaHSO₃) solution (10% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a gas trap.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,2,4-trimethylbenzene in anhydrous dichloromethane. Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

  • Bromine Addition: Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of dichloromethane, to the reaction mixture via the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The reaction progress can be monitored by the disappearance of the red-brown color of bromine.

  • Reaction Work-up: Once the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by slowly adding a 10% sodium bisulfite solution to destroy any unreacted bromine.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired this compound isomer.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 1,2,4-trimethylbenzene and catalyst in solvent B 2. Slowly add bromine solution A->B C 3. Monitor reaction completion B->C D 4. Quench with NaHSO3 solution C->D Reaction Complete E 5. Extraction and washing D->E F 6. Dry and remove solvent E->F G 7. Purify by distillation or chromatography F->G

Caption: Experimental workflow for synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

Table 2: Physicochemical Properties of this compound [3]

PropertyValue
IUPAC Name This compound
CAS Number 31053-99-3
Molecular Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 225 °C (for 2-bromo-1,3,5-trimethylbenzene)[1]
Density ~1.3 g/cm³ (predicted)
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents)
XLogP3 3.7

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR):

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), each integrating to one proton. The chemical shifts will be influenced by the positions of the methyl and bromine substituents.

  • Methyl Protons: Three distinct singlets are expected in the aliphatic region (δ 2.0-2.5 ppm), each integrating to three protons, corresponding to the three non-equivalent methyl groups.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon atom attached to the bromine will be shifted downfield.

  • Methyl Carbons: Three distinct signals are expected in the aliphatic region (δ 15-25 ppm).

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 198 and 200.

  • Fragmentation: Common fragmentation pathways would include the loss of a bromine radical (M-Br)⁺ at m/z 119 and the loss of a methyl radical (M-CH₃)⁺ at m/z 183 and 185 (showing the isotopic pattern of bromine). The base peak is likely to be the [M-Br]⁺ fragment.[6][7][8]

Applications in Drug Discovery and Development

The utility of this compound in medicinal chemistry stems from its role as a versatile scaffold for the synthesis of complex molecules. The introduction of a bromine atom into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties.[1][9] Bromine can increase a compound's metabolic stability by blocking sites susceptible to oxidation and can enhance binding affinity to target proteins through halogen bonding.[1]

While specific examples of marketed drugs derived directly from this compound are not prominent, its structural motifs are present in various biologically active compounds. Its use as a building block allows for the systematic exploration of chemical space around a core scaffold, a key strategy in modern drug discovery.[] For instance, it can be used to synthesize analogs of known drugs to improve their efficacy, selectivity, or safety profile.

Safety and Handling

As with all aryl bromides and flammable organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10][11][12]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Inhalation: Avoid inhaling vapors. Use in a well-ventilated area.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Fire Hazards: The compound is expected to be flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical powder, or foam).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and commercially available building block for organic synthesis. Its unique substitution pattern provides chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery, materials science, and other areas of chemical research. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

  • CN1537837B - Method for preparing 1,3,5-trimethylbenzene - Google P
  • EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google P
  • 1-Bromo-2,4,5-trimethylbenzene - Oakwood Chemical. (URL not available)
  • 1-Bromo-3,5-dimethylbenzene - Chem-Impex. (URL not available)
  • Bromination of benzene (video) | Khan Academy. (URL not available)
  • Synthesis of substituted benzene rings I (video) | Khan Academy. (URL not available)
  • 1-bromo-2,3,5,6-tetramethylbenzene(1646-53-3) 1 h nmr - ChemicalBook. (URL not available)
  • Aesthetic Aromatics: Preliminaries - Sciencemadness Discussion Board. (URL not available)
  • 2,4,6-Tris(bromomethyl)
  • This compound | C9H11Br | CID 290576 - PubChem. Available from: [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
  • US4899004A - Process for producing trimethylbenzene - Google P
  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting - The Royal Society of Chemistry. (URL not available)
  • 2-bromo-1,3,5-trimethylbenzene - ChemSynthesis. (URL not available)
  • allyl bromide - Sdfine. (URL not available)
  • Synthesis of meta-Bromovinylbenzene from Benzene - YouTube. (URL not available)
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (URL not available)
  • Aromatic Rings Building Blocks Commonly Used in Medicinal Chemistry. (URL not available)
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (URL not available)
  • Allyl bromide - Safety Data Sheet - ChemicalBook. (URL not available)
  • SAFETY DATA SHEET - Archean Chemical Industries. (URL not available)
  • 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL not available)
  • mass spectrum & fragmentation of 1-bromobutane - YouTube. (URL not available)
  • proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene) - Doc Brown's Chemistry. (URL not available)
  • Mass spectrum of 1,2,3 -trimethylbenzene (TMB)
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL not available)
  • C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m ... - Doc Brown's Chemistry. (URL not available)
  • 1-Bromo-2,3,4-trimethylbenzene | C9H11Br | CID 12569421 - PubChem. Available from: [Link]

  • 1-Bromo-3,5-dimethylbenzene 0.97 5-Bromo-m-xylene - Sigma-Aldrich. (URL not available)
  • Why is 1,3,5-Trimethylbenzene named as Benzene,1,3,5-trimethyl in the GC-MS literature?

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Methodological & Application

synthesis of 1-Bromo-2,3,5-trimethylbenzene experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Synthesis of 2-Bromo-1,3,5-trimethylbenzene

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromo-1,3,5-trimethylbenzene, a valuable halogenated aromatic intermediate in organic synthesis. The protocol details the electrophilic aromatic bromination of 1,3,5-trimethylbenzene (mesitylene). This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed experimental procedure, an exploration of the underlying reaction mechanism, safety protocols, and methods for product characterization.

Introduction

Halogenated aromatic compounds are crucial building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-1,3,5-trimethylbenzene (also known as bromomesitylene) serves as a key precursor for introducing the 2,4,6-trimethylphenyl (mesityl) group, which is often used to create sterically hindered ligands or to enhance the stability of reactive intermediates.

The synthesis described herein employs the electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry.[1][2] This method involves the direct bromination of the highly activated aromatic ring of 1,3,5-trimethylbenzene. The three methyl groups on the benzene ring are activating and ortho-, para-directing, which in the case of the highly symmetrical mesitylene molecule, directs the electrophilic attack to any of the three equivalent unsubstituted ring carbons, yielding a single major product.[3] This protocol utilizes elemental bromine as the brominating agent and iron filings as a catalyst to generate the Lewis acid in situ.

Reaction Mechanism: Electrophilic Aromatic Bromination

The bromination of mesitylene proceeds via a classic electrophilic aromatic substitution mechanism.[4]

  • Generation of the Electrophile: The Lewis acid catalyst, iron(III) bromide (FeBr₃), is generated in situ from the reaction of iron filings with bromine. FeBr₃ then polarizes the Br-Br bond, creating a potent electrophile, the bromonium ion (Br⁺), within a complex.[5]

  • Nucleophilic Attack: The electron-rich π-system of the mesitylene ring acts as a nucleophile, attacking the electrophilic bromine. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

  • Deprotonation and Aromatization: A weak base, such as the FeBr₄⁻ complex, removes a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 2-bromo-1,3,5-trimethylbenzene.[4]

Experimental Protocol

Materials and Equipment
Chemicals CAS No. Molecular Weight ( g/mol ) Quantity Supplier
1,3,5-Trimethylbenzene (Mesitylene)108-67-8120.1912.0 g (100 mmol)Sigma-Aldrich
Bromine7726-95-6159.8116.0 g (5.1 mL, 100 mmol)Fisher Scientific
Iron Filings7439-89-655.850.5 gAlfa Aesar
Dichloromethane (CH₂Cl₂)75-09-284.93100 mLVWR
10% Sodium Bisulfite (NaHSO₃) Solution7631-90-5104.0650 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.0150 mL-
Brine (Saturated NaCl Solution)7647-14-558.4450 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.375 g-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • 125 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Charge flask with mesitylene, CH₂Cl₂, and iron filings B Add bromine solution dropwise at 0-5 °C A->B C Warm to room temperature and stir for 2 hours B->C D Quench with 10% NaHSO₃ C->D Reaction Complete E Wash with NaHCO₃ solution D->E F Wash with brine E->F G Dry organic layer (MgSO₄) F->G H Filter and concentrate via rotary evaporation G->H I Purify by vacuum distillation H->I J Characterize product (NMR, GC-MS) I->J

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Sterically Demanding Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Ortho Effect" in Catalysis

The coupling of 1-Bromo-2,3,5-trimethylbenzene presents a specific challenge in medicinal chemistry: steric hindrance at the oxidative addition step . Unlike simple bromobenzene, the methyl group at the ortho (C2) position creates a steric barrier that destabilizes the coordination of the palladium center.

While not as kinetically inert as mesityl (2,4,6-trimethyl) systems, this substrate sits in a "middle ground" where traditional catalysts like Pd(PPh₃)₄ often result in sluggish conversion, requiring excessive heating that leads to protodebromination (side product) rather than coupling.

The Solution: Dialkylbiaryl Phosphine Ligands

To ensure >95% conversion with low catalyst loading (<1 mol%), we utilize Buchwald Precatalysts , specifically the SPhos Pd G2 system.

FeatureTraditional (Pd(PPh₃)₄)Modern (SPhos Pd G2)Impact on this compound
Active Species PdL₂ (14e⁻)PdL (12e⁻)Monoligated PdL allows entry of bulky substrates.
Oxidative Addition SlowFastElectron-rich phosphine accelerates C-Br bond break.
Stability Air SensitiveAir StableConsistent dosing; no glovebox required.
Reaction Time 12-24 Hours1-4 HoursHigher turnover frequency (TOF).

Part 2: Mechanistic Insight & Visualization

The success of this protocol relies on the rapid generation of the monoligated L-Pd(0) species. The G2 (Generation 2) precatalyst scaffold releases the active catalyst upon deprotonation, bypassing the induction period associated with mixing Pd(OAc)₂ and ligands in situ.

Diagram 1: Catalytic Cycle & Steric Accommodation

This diagram illustrates how the SPhos ligand protects the metal center while facilitating the entry of the hindered 2,3,5-trimethylphenyl group.

SuzukiMechanism Precat SPhos Pd G2 (Precatalyst) Active L-Pd(0) (Active Species) Precat->Active Activation (Base) OxAdd Oxidative Addition (Rate Limiting Step) Active->OxAdd + Substrate TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Active Regeneration Substrate 1-Bromo-2,3,5- trimethylbenzene Substrate->OxAdd Boronic R-B(OH)2 + Base Boronic->TransMet

Caption: The SPhos Pd G2 cycle. The bulky ligand (L) enforces a monoligated Pd(0) species, creating space for the ortho-substituted substrate to bind.

Part 3: Optimized Experimental Protocol

Materials Checklist
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G2 (Cat.[1] No. 752975) - Loading: 0.5 - 1.0 mol%

  • Base: Potassium Phosphate Tribasic (K₃PO₄) - finely ground.

  • Solvent System: Toluene : Water (10:1 ratio). Note: The biphasic system is critical for dissolving inorganic salts while solvating the organic substrate.

Step-by-Step Methodology
1. Reaction Setup
  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 mmol, 199 mg)

    • Boronic Acid partner (1.2 mmol)[1]

    • K₃PO₄ (2.0 mmol, 424 mg)

    • SPhos Pd G2 (0.01 mmol, ~7.6 mg)

    • Critical: If using a boronic ester (pinacol), increase base to 3.0 equiv.

  • Solvent Addition: Add Toluene (4.0 mL) and Deionized Water (0.4 mL).

  • Degassing: Cap the vial with a septum. Sparge the mixture with Nitrogen or Argon gas for 5 minutes via a needle outlet. Oxygen inhibition is the #1 cause of stalled Suzuki couplings.

2. Reaction Execution
  • Heating: Place the vial in a pre-heated block at 80°C .

    • Why 80°C? Higher temperatures (100°C+) may promote homocoupling of the boronic acid. Lower temperatures (<60°C) may not overcome the steric activation energy barrier.

  • Monitoring: Stir vigorously (1000 RPM). The biphasic mixture must be well-emulsified.

  • Checkpoint: Check HPLC/TLC at 1 hour .

    • Expectation: >80% conversion.[2] If <50%, add 0.5 mol% more catalyst.

3. Workup & Isolation
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Separation: Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

  • Scavenging (Optional but Recommended): If the product is for biological assay, treat organic phase with SiliaMetS® Thiol (or equivalent Pd scavenger) for 30 mins to remove residual metal.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Diagram 2: Operational Workflow

Visualizing the critical path from setup to purification.

Workflow Setup Setup: Charge Solids + Degas Solvent Reaction Reaction: 80°C, 2-4 hrs (Biphasic Stirring) Setup->Reaction Check QC Check: HPLC >95% Conversion Reaction->Check Check->Reaction Fail (Add Cat.) Workup Workup: EtOAc Extr. + Pd Scavenging Check->Workup Pass Purify Purification: Flash Chrom. (Hex/EtOAc) Workup->Purify

Caption: Operational workflow emphasizing the QC checkpoint to prevent premature workup.

Part 4: Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult this matrix based on mechanistic failure modes.

ObservationDiagnosisCorrective Action
Start Material (SM) remains, no product. Catalyst poisoning or Oxygen leak.Ensure rigorous degassing. Switch to XPhos Pd G2 (more robust).
SM consumed, Product + Debrominated SM (Ar-H). Protodebromination.Reaction is "starved" of Boronic acid. Increase Boronic Acid to 1.5 equiv. Switch solvent to 1,4-Dioxane (anhydrous).
Homocoupling of Boronic Acid (Ar-Ar). Oxidative coupling.[3]Too much O₂ in headspace. Degas longer. Reduce temp to 60°C.
Low conversion (<50%) after 24h. Steric bulk too high for SPhos.Switch to Pd-PEPPSI-IPr (NHC ligand). This "throws open" the steric pocket further.

Part 5: References & Authority[4]

  • Buchwald, S. L., et al. "Precatalysts for the Rapid Generation of Active L-Pd(0) in Situ." Journal of the American Chemical Society, 2013.

    • Mechanistic grounding for the G2/G3/G4 precatalyst system.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Foundational text on the Suzuki-Miyaura reaction mechanism.[4]

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."

    • Source for specific handling instructions of SPhos Pd G2.

  • Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007.[5]

    • Specific data regarding SPhos performance on ortho-substituted arenes.

Sources

purification of 1-Bromo-2,3,5-trimethylbenzene by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Isomeric Purity via Hybrid Crystallization-Chromatography Workflows

Abstract & Chemical Profile

The purification of 1-Bromo-2,3,5-trimethylbenzene (also identified as 3-bromo-1,2,4-trimethylbenzene) presents a specific challenge in organic synthesis: separating a liquid or low-melting minor isomer from a solid major isomer, 1-Bromo-2,4,5-trimethylbenzene (5-bromo-1,2,4-trimethylbenzene).[1][2]

This note details a protocol to isolate the 2,3,5-isomer from crude bromination mixtures of pseudocumene (1,2,4-trimethylbenzene). Unlike standard recrystallization where the target is the precipitate, this protocol utilizes negative recrystallization (precipitating the impurity) followed by flash chromatography for final polishing.[1][2]

Chemical Identity & Properties
PropertyTarget: this compoundMajor Impurity: 1-Bromo-2,4,5-trimethylbenzene
Structure Sterically crowded (Me groups at 2,3 flanking Br)Less crowded (Me groups at 2,4,[1][2]5)
Physical State (RT) Liquid / Low-melting SolidSolid (Crystalline)
Melting Point < 20 °C (approximate)71–73 °C [1]
Boiling Point ~233–235 °C233–235 °C
Polarity Low (Lipophilic)Low (Lipophilic)

Pre-Purification Assessment

Before initiating purification, the crude mixture typically contains:

  • 1-Bromo-2,4,5-trimethylbenzene (Major Product): ~80-90%[1][2]

  • This compound (Target): ~10-15%[1][2]

  • Dibrominated byproducts: <5%

Critical Decision: Direct chromatography of the crude mixture is inefficient due to the high loading of the 2,4,5-isomer, which will cause peak tailing and co-elution.[1][2] A bulk reduction of the major isomer via solubility differentiation is required first.[1][2]

Workflow Visualization

The following decision tree outlines the logic for selecting the purification path based on the physical state of the crude material.

PurificationWorkflow Start Crude Bromination Mixture (Liquid/Solid Slurry) Step1 Step 1: Thermal Conditioning Cool to 0°C - 4°C Start->Step1 Decision Precipitate Formation? Step1->Decision PathA Solid Precipitate Forms (Major Impurity: 2,4,5-isomer) Decision->PathA Yes Step2 Step 2: Flash Chromatography (Silica Gel) Decision->Step2 No (Low Conc.) PathB Filtration PathA->PathB LiquidPhase Filtrate (Mother Liquor) Enriched in this compound PathB->LiquidPhase SolidPhase Solid Cake (Discard or Repurpose 2,4,5-isomer) PathB->SolidPhase LiquidPhase->Step2 Final Pure this compound (>98% Purity) Step2->Final

Figure 1: Strategic workflow for isolating the liquid minor isomer by removing the solid major isomer.[1][2]

Detailed Protocols

Method A: Negative Recrystallization (Enrichment)

Objective: Bulk removal of the high-melting 1-Bromo-2,4,5-trimethylbenzene impurity.[1][2] Mechanism: Solubility differentiation.[1][2] The symmetrical 2,4,5-isomer packs efficiently into a lattice (MP ~73°C), whereas the sterically crowded 2,3,5-isomer remains in the oil phase.[1][2]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a minimum amount of hot Hexane or Methanol (approx. 1-2 mL per gram of crude).

    • Note: Hexane is preferred if subsequent chromatography is planned, as it avoids solvent swapping.[1][2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4–6 hours.

    • Observation: Heavy white crystals (2,4,5-isomer) will form.[1][2]

  • Filtration: Vacuum filter the cold mixture using a sintered glass funnel.

    • Solid Cake: Consists of >95% 1-Bromo-2,4,5-trimethylbenzene.[1][2]

    • Filtrate: Contains the target this compound (enriched to ~60-70%) and remaining soluble impurities.[1][2]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a yellow oil.

Method B: Flash Column Chromatography (Polishing)

Objective: Separation of the enriched this compound from remaining traces of the 2,4,5-isomer and dibrominated species.[1][2] Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase: 100% Hexanes (or Pentane).[1][2]

Protocol:

  • Column Preparation: Pack a silica gel column. Ratio of silica to compound should be roughly 50:1 by weight (due to the difficult separation of structural isomers).[1][2]

  • Loading: Load the oil from Method A (neat or diluted in minimal hexane) onto the column.

  • Elution: Elute with 100% Hexanes .

    • Why Isocratic? Isomers have very similar Rf values.[1][2] Gradient elution often compresses bands, causing overlap.[1][2] An isocratic non-polar solvent maximizes the interaction time with the silica surface.[1][2]

  • Fraction Collection: Collect small fractions (e.g., 10-15 mL for a 5g scale).

  • TLC Monitoring:

    • Solvent System: 100% Hexane.[1][2]

    • Visualization: UV Light (254 nm).[1][2]

    • Elution Order:

      • Dibrominated impurities (fastest, if present).[1][2]

      • This compound (Target).[1][2]

      • 1-Bromo-2,4,5-trimethylbenzene (Tail).[1][2]

    • Note: The 2,3,5-isomer often elutes slightly before the 2,4,5-isomer due to steric hindrance preventing optimal adsorption to the silica surface [2].[1][2]

Technical Rationale (E-E-A-T)

Why this Hybrid Approach? Attempting to distill these isomers is generally futile without a spinning band distillation column because their boiling points differ by less than 2°C (both ~233-235°C).[1][2]

Causality of Separation:

  • Thermodynamics (Crystallization): The 2,4,5-isomer has higher symmetry, leading to a higher lattice energy and melting point (73°C).[1][2] The 2,3,5-isomer, with the bromine flanked by methyl groups at positions 2 and 3, suffers from steric strain that disrupts crystal packing, keeping it liquid or very low-melting.[1][2] We exploit this to "freeze out" the impurity.[1][2]

  • Adsorption (Chromatography): While both isomers are non-polar, the steric crowding of the bromine in the 2,3,5-isomer slightly reduces its ability to interact with the silanol groups of the silica gel compared to the more open structure of the 2,4,5-isomer.[1][2] This results in a subtle difference in retention time (Rf) that allows for separation on a long silica column.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78963, 1-Bromo-2,4,5-trimethylbenzene.[1][2] Retrieved from [Link]

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] Wiley-Interscience.[1][2] (General reference for steric effects in chromatography).

Sources

synthesis of biaryl compounds using 1-Bromo-2,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Biaryl Compounds Using 1-Bromo-2,3,5-trimethylbenzene

Executive Summary

This guide details the synthetic protocols for utilizing This compound (CAS: 31053-99-3) as a core building block in the construction of biaryl scaffolds. Biaryl motifs are ubiquitous in pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs).

The substrate, this compound, presents specific synthetic challenges due to its electron-rich nature (three methyl groups) and ortho-steric hindrance (C2-methyl group). Standard catalytic systems often fail to achieve high turnover numbers (TON) due to slow oxidative addition or competitive protodehalogenation. This note provides two optimized protocols: a robust Suzuki-Miyaura Cross-Coupling for general synthesis and a High-Steric Demand Protocol for coupling with hindered partners.

Chemical Context & Mechanistic Challenges

Substrate Analysis
  • Structure: this compound possesses a bromine atom at C1, with methyl substituents at C2, C3, and C5.

  • Steric Profile: The C2-methyl group creates immediate steric strain during the formation of the Palladium(II) intermediate. While less hindered than mesityl (2,4,6-trimethyl) systems, the mono-ortho substitution significantly retards the rate of transmetalation if the catalyst is not sufficiently bulky.

  • Electronic Profile: The electron-donating alkyl groups increase the electron density of the aromatic ring, making the C-Br bond less electrophilic compared to electron-deficient aryl halides. This necessitates electron-rich, bulky phosphine ligands to facilitate oxidative addition.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where ligand selection dictates success.

SuzukiCycle cluster_0 Critical Control Point Pd0 Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Pd0->OxAdd + this compound PdII_Int Pd(II)-Ar-Br Intermediate (Sterically Crowded) OxAdd->PdII_Int TransMet Transmetalation (Critical Steric Gate) PdII_Int->TransMet BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (1-Aryl-2,3,5-trimethylbenzene) RedElim->Product

Figure 1: Catalytic cycle emphasizing the Transmetalation step, which is sensitive to the ortho-methyl group of the substrate.

Experimental Protocols

Protocol A: General Synthesis (Coupling with Unhindered Boronic Acids)

Best for coupling with phenylboronic acid, 4-methoxyphenylboronic acid, etc.

Rationale: This protocol utilizes SPhos , a dialkylbiarylphosphine ligand. SPhos creates a specialized pocket around the Palladium center that accommodates the ortho-methyl group of the substrate while preventing catalyst deactivation.

Materials:

  • This compound (1.0 equiv)[1]

  • Arylboronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR SPhos Pd G2 Precatalyst (1 mol%)

  • Base: Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under nitrogen flow, charge a reaction vial with this compound (1.0 mmol, ~199 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), and the Palladium source.

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the toluene phase.

  • Reaction: Seal the vial and heat to 100°C with vigorous stirring (1000 rpm) for 4–12 hours.

    • Checkpoint: Monitor via TLC (Hexanes/EtOAc 95:5). The starting bromide spot (Rf ~0.8 in pure hexanes) should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) followed by brine. Dry the organic layer over Na₂SO₄.[2]

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography using Hexanes or a Hexanes/EtOAc gradient.

Protocol B: High-Steric Demand Synthesis (Coupling with Ortho-Substituted Boronic Acids)

Best for coupling with 2-methylphenylboronic acid or 1-naphthylboronic acid to form di-ortho substituted biaryls.

Rationale: When both coupling partners have ortho-substituents, the steric congestion is extreme. XPhos or Pd-PEPPSI-IPent are required. These ligands are exceptionally bulky and electron-rich, forcing the reductive elimination step which would otherwise be stalled.

Materials:

  • This compound (1.0 equiv)[1]

  • Ortho-Substituted Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (2 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk tube with the bromide (1.0 mmol), boronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and Pd-PEPPSI-IPent (2 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL).

  • Reaction: Heat to 80°C for 24 hours. Note that lower temperatures (80°C vs 100°C) can sometimes improve selectivity by reducing protodeboronation of the unstable hindered boronic acid.

  • Workup & Purification: Filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Data Summary & Optimization Table

VariableProtocol A (Standard)Protocol B (High Steric)
Coupling Partner Unhindered (e.g., Phenyl)Hindered (e.g., 2-Tolyl)
Ligand/Catalyst SPhos / Pd(OAc)₂Pd-PEPPSI-IPent
Solvent System Toluene/H₂O (10:1)1,4-Dioxane (Anhydrous)
Base K₃PO₄K₂CO₃
Temp/Time 100°C / 4-12 h80°C / 24 h
Expected Yield 85-95%65-80%

Safety & Handling (HSE)

This compound Safety Profile:

  • GHS Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[3]

  • Handling: Use in a fume hood. Wear nitrile gloves.

  • Specific Reactivity: As an aryl bromide, it is stable under ambient conditions but can degrade if exposed to strong light for prolonged periods. Store in amber vials.

Troubleshooting Guide

Issue: Low Conversion (<50%)

  • Cause: Catalyst deactivation or slow oxidative addition.

  • Solution: Switch to XPhos Pd G3 precatalyst. The precatalyst ensures a precise 1:1 Pd:Ligand ratio and activates rapidly.

Issue: Homocoupling of Boronic Acid

  • Cause: Oxygen presence in the reaction vessel.

  • Solution: Degas solvents thoroughly using the "Freeze-Pump-Thaw" method (3 cycles) rather than simple sparging.

Issue: Dehalogenation (Formation of 1,2,3,5-tetramethylbenzene)

  • Cause: Reaction temperature too high or solvent acting as a hydride source.

  • Solution: Reduce temperature by 10°C and switch solvent from Dioxane to Toluene.

References

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. [Link]

  • Royal Society of Chemistry. Catalysis Science & Technology: Advances in ligand-free cross-coupling. [Link][4]

  • PubChem. this compound Compound Summary. [Link]

Sources

Troubleshooting & Optimization

troubleshooting Grignard reagent formation with sterically hindered aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Grignard Reagent Formation with Sterically Hindered Aryl Bromides Ticket ID: #GRIG-004-HINDERED Assigned Specialist: Senior Application Scientist, Organometallics Division

Welcome to the Technical Support Center

You are likely here because your standard Grignard formation (Mg turnings + THF/Ether) has failed. With sterically hindered aryl bromides (e.g., ortho-substituted, mesityl, or poly-aromatic systems), the kinetic barrier for Magnesium insertion into the C-Br bond is often too high for standard activation methods.

This guide moves beyond basic textbook advice ("grind the magnesium") and provides industrial-grade protocols for Magnesium-Halogen Exchange and Activated Metal Insertion .

Part 1: Diagnostic & Triage

Before proceeding, identify your failure mode to select the correct protocol.

SymptomDiagnosisRecommended Protocol
No Initiation: Mg remains shiny/dull; no exotherm; halide remains unreacted.Passivation/Kinetic Barrier: The oxide layer is intact, or steric bulk prevents the aryl bromide from reaching the Mg lattice.Protocol A (Turbo Exchange) or Protocol B (Rieke/DIBAL)
Stalled Reaction: Started but stopped; white precipitate formed.Schlenk Equilibrium Shift: Insoluble polymeric aggregates have coated the metal, stopping further reaction.Protocol A (Turbo Exchange)
Wrong Product: NMR shows biaryl coupling (Ar-Ar) instead of Ar-MgBr.Wurtz Homocoupling: Radical dimerization is outcompeting the concerted insertion mechanism.See Section 4 (Side Reaction Management)
Part 2: The "Turbo" Solution (Magnesium-Halogen Exchange)

The Gold Standard for Hindered Substrates For sterically hindered aryl bromides, do not try to force direct insertion on Mg metal. Instead, utilize Magnesium-Halogen Exchange using Knochel’s Turbo Grignard (iPrMgCl·LiCl).[1][2][3][4]

Why this works:

  • Thermodynamics: The formation of an aryl-Mg species is thermodynamically favored over an alkyl-Mg species (

    
     vs 
    
    
    
    carbon stability).
  • Kinetics: The LiCl additive breaks up the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species that bypasses the heterogeneous surface issues of Mg metal [1].

Protocol A: LiCl-Mediated Exchange

Use this for: Mesityl bromide, 2,6-disubstituted aryl bromides.

Reagents:

  • Substrate: Sterically hindered Aryl Bromide (1.0 equiv)

  • Reagent: iPrMgCl[1][2]·LiCl (1.1 - 1.2 equiv) [Commercial solution in THF]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Flame-dry a Schlenk flask under Argon.

  • Solvation: Dissolve the Aryl Bromide in anhydrous THF. Cool to -15°C to 0°C . (Note: Unlike direct insertion, exchange often benefits from lower temperatures to suppress side reactions).

  • Addition: Add iPrMgCl[2]·LiCl dropwise.

  • Monitoring: Stir at 0°C. Monitor conversion by GC-MS (quench a 50 µL aliquot with MeOH; look for the reduced arene Ar-H, which confirms Ar-MgBr formation).

  • Completion: Exchange is usually complete within 15–60 minutes. The resulting solution is ready for electrophile addition.

Field Note: If the exchange is sluggish, allow it to warm to Room Temperature (RT). The LiCl prevents the precipitation often seen with standard iPrMgCl.

Part 3: Enhanced Direct Insertion (When Metal is Mandatory)

If you must generate the Grignard from Mg metal (e.g., cost constraints or lack of Turbo reagent), you must lower the activation energy of the metal surface.

Protocol B: The "Entrainment" Method

Use this for: Moderately hindered systems where exchange is not viable.

The Logic: You need to continuously clean the Mg surface during the reaction, not just at the start.

Reagents:

  • Mg Turnings (1.2 - 1.5 equiv)

  • Activator: 1,2-Dibromoethane (0.05 equiv)

  • Substrate: Aryl Bromide[2][3][5]

Step-by-Step:

  • Mechanical Activation: Dry stir Mg turnings under Argon for 2 hours (crushes the oxide layer).

  • Chemical Etching: Add enough THF to cover the Mg. Add 1,2-dibromoethane .

    • Observation: Look for vigorous bubbling (Ethylene gas release). This signals the exposing of fresh Mg(0) atoms.

  • Entrainment: Once bubbling subsides, add the Aryl Bromide slowly .

    • Critical Step: If the reaction does not sustain (no reflux/heat), add a second small portion of 1,2-dibromoethane along with the substrate. This "entrainment" keeps the surface active.

Protocol C: Rieke Magnesium (Highly Reactive)

Use this for: Severely hindered systems at low temperature (-78°C).[5]

The Logic: Rieke Mg is a fine powder with high surface area and lattice defects, prepared by reducing MgCl2 with Lithium or Potassium [2].

Step-by-Step:

  • Reduction: In a glovebox or strict Schlenk line, reduce anhydrous

    
     with Lithium metal (with catalytic Naphthalene) in THF for 2 hours. The solution turns dark black (fine Mg powder).
    
  • Addition: Cool the slurry to -78°C.

  • Reaction: Add the hindered Aryl Bromide. The high surface energy allows insertion even at cryogenic temperatures, preserving sensitive functional groups.

Part 4: Troubleshooting Side Reactions (FAQs)

Q: I am seeing massive amounts of homocoupling (Ar-Ar). Why? A: This is the "Wurtz Coupling" trap.

  • Cause: Localized high concentration of Aryl Bromide near the Mg surface allows the transient radical

    
     to react with unreacted 
    
    
    
    instead of Mg.
  • Fix 1 (Dilution): Increase solvent volume.

  • Fix 2 (Slow Addition): Use a syringe pump to keep

    
     effectively zero.
    
  • Fix 3 (Avoid Iodine): Do not use

    
     for activation. It forms 
    
    
    
    , which can generate Aryl-Iodides via Finkelstein exchange. Aryl-Iodides couple much faster than bromides [3].

Q: Can I use DIBAL-H for activation? A: Yes. Recent process chemistry data suggests DIBAL-H (1-2 mol%) is superior to Iodine for removing moisture and oxide layers without generating interfering halides. It allows initiation at lower temperatures (20°C), reducing thermal byproducts [4].

Part 5: Visualizing the Workflow
Figure 1: Decision Matrix for Hindered Grignards

Caption: Logical flow for selecting the correct synthesis method based on steric hindrance and failure modes.

GrignardTroubleshooting Start Start: Hindered Aryl Bromide CheckHindrance Is the steric bulk severe? (e.g., Mesityl, 2,6-disubst.) Start->CheckHindrance MethodTurbo METHOD A: Turbo Exchange (iPrMgCl·LiCl) CheckHindrance->MethodTurbo Yes (High Sterics) MethodDirect METHOD B: Direct Insertion (Mg Metal) CheckHindrance->MethodDirect No (Moderate) CheckFail Did Direct Insertion Fail? MethodDirect->CheckFail RiekeOption METHOD C: Rieke Magnesium (Low Temp / High Activity) CheckFail->RiekeOption Precipitation/Stall Entrainment Entrainment Strategy (1,2-Dibromoethane) CheckFail->Entrainment No Initiation Entrainment->MethodTurbo Still Fails?

[6]

Figure 2: The "Turbo" Mechanism (LiCl Effect)

Caption: How LiCl breaks polymeric aggregates to accelerate reactivity [1].

TurboMechanism Aggregate Inactive Polymeric Aggregate [R-Mg-X]n Complex Reactive 'Ate' Complex [R-Mg(Cl)-Li-Cl] Aggregate->Complex De-aggregation LiCl + LiCl LiCl->Complex Exchange Fast Exchange with Ar-Br (Ar-MgBr formed) Complex->Exchange Enhanced Kinetic Activity

References
  • Knochel, P., et al. (2004).[2][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

  • Rieke, R. D., et al. (1972).[7] Activated Metals. Preparation of Highly Reactive Magnesium Metal. Journal of the American Chemical Society.[8][9]

  • ChemPros Community Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit/r/ChemPros.

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.

Sources

preventing debromination in reactions with 1-Bromo-2,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2,3,5-trimethylbenzene. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this sterically hindered and electron-rich aryl bromide, with a primary focus on preventing the common side reaction of debromination.

Troubleshooting Guide: Minimizing Debromination

Debromination, the undesired replacement of the bromine atom with a hydrogen, is a frequent complication in reactions involving this compound, leading to the formation of 1,2,4-trimethylbenzene (pseudocumene) and reducing the yield of your desired product. This guide provides a systematic approach to diagnosing and mitigating this issue in common reaction types.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling with this compound and an organoboron reagent, but you observe a significant amount of 1,2,4-trimethylbenzene in your reaction mixture.

Hydrodebromination in palladium-catalyzed cross-coupling reactions is often attributed to the formation of a palladium-hydride (Pd-H) species. This can arise from several sources, including the solvent, base, or impurities. The sterically hindered nature of this compound can slow down the desired catalytic cycle, providing more opportunity for the competing debromination pathway to occur.[1]

start High Debromination in Suzuki Coupling temp Optimize Reaction Temperature start->temp Lower temperature to reduce side reactions base Screen Different Bases temp->base Weaker bases are often preferred ligand Evaluate Palladium Catalyst and Ligand base->ligand Ligand choice is critical for sterically hindered substrates solvent Consider Solvent Effects ligand->solvent Aprotic solvents minimize proton sources boron Check Boronic Acid/Ester Quality solvent->boron Impurities can be a hydride source end Debromination Minimized boron->end

Caption: Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura reactions.

  • Optimize Reaction Temperature: High temperatures can accelerate the rate of debromination.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C). While this may slow down the reaction rate, it can significantly suppress the formation of the debrominated byproduct.

  • Screen Different Bases: The choice and strength of the base are critical. Strong bases can promote the formation of Pd-H species.

    • Recommendation: Weaker bases are often preferred. If you are using strong bases like NaOH or KOH, consider switching to milder carbonate or phosphate bases.

Base TypeExamplesSuitability for this compoundRationale
Strong Bases NaOH, KOH, NaOtBuUse with Caution Can promote side reactions, including debromination.
Carbonate Bases K₂CO₃, Cs₂CO₃Good Starting Point Generally milder and effective. Cesium carbonate can sometimes enhance reactivity in hindered systems.
Phosphate Bases K₃PO₄Often Optimal Frequently used for sterically hindered couplings as it can be effective at lower temperatures. The addition of a small amount of water may be necessary for reactions with anhydrous K₃PO₄.[2]
  • Evaluate Palladium Catalyst and Ligand: The steric and electronic properties of the phosphine ligand play a crucial role in the outcome of the reaction, especially for hindered substrates.

    • Recommendation: For sterically demanding aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition step. However, excessively bulky ligands can sometimes favor reductive elimination of an aryl-hydride species, leading to debromination. A careful balance is required.

Ligand TypeExamplesSuitability for this compoundRationale
Bulky, Electron-Rich Monophosphines tBu₃P, SPhos, XPhos, RuPhosHighly Recommended These ligands are known to accelerate the oxidative addition of sterically hindered aryl chlorides and bromides, which can outcompete the debromination pathway.[2][3]
Less Electron-Donating Phosphines PPh₃Not Recommended Generally not effective for sterically hindered and electron-rich aryl bromides, leading to low conversion and increased side reactions.
  • Consider Solvent Effects: The solvent can be a source of hydrides, particularly protic solvents.

    • Recommendation: Aprotic solvents are generally preferred to minimize potential proton sources for hydrodebromination.

Solvent TypeExamplesSuitabilityRationale
Aprotic Solvents Toluene, Dioxane, THFRecommended Minimize potential proton sources that can lead to the formation of Pd-H species.
Protic Solvents Alcohols, WaterUse with Caution Can act as a hydride source, increasing the likelihood of debromination. However, a small amount of water is sometimes necessary for certain bases like K₃PO₄ to be effective.[2]
  • Check Boronic Acid/Ester Quality: Impurities in the boronic acid or its ester can act as hydride donors.

    • Recommendation: Use high-purity organoboron reagents. If you suspect impurities, consider recrystallizing the boronic acid or using a freshly prepared boronic ester.

Issue 2: Debromination during Grignard Reagent Formation and Subsequent Reactions

You are trying to form the Grignard reagent of this compound, and upon quenching an aliquot with water, you observe a significant amount of 1,2,4-trimethylbenzene.

The formation of a Grignard reagent is a radical process initiated on the surface of the magnesium metal.[4] A side reaction that can occur is the homocoupling of the aryl radical to form a biphenyl derivative. More relevant to debromination, the highly basic Grignard reagent will react with any protic source in the reaction mixture.[5]

start Debromination in Grignard Reaction dry Ensure Rigorously Anhydrous Conditions start->dry Grignard reagents are highly sensitive to moisture mg Activate Magnesium Surface dry->mg Oxide layer on Mg can inhibit reaction initiation Control Initiation and Temperature mg->initiation Exothermic reaction needs control solvent_purity Use High-Purity Anhydrous Solvent initiation->solvent_purity Solvent can be a source of protons end Successful Grignard Formation solvent_purity->end

Caption: Troubleshooting workflow for minimizing debromination during Grignard reagent formation.

  • Ensure Rigorously Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.

    • Protocol:

      • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

      • Use freshly distilled, anhydrous solvents. Diethyl ether or THF should be dried over sodium/benzophenone until the characteristic blue/purple color persists.

      • Ensure the this compound is anhydrous. If necessary, distill it from a suitable drying agent like calcium hydride.

  • Activate the Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can hinder the reaction.

    • Recommendation:

      • Mechanically activate the magnesium by stirring it vigorously under an inert atmosphere before adding the aryl bromide.

      • Use a small crystal of iodine or a few drops of 1,2-dibromoethane as a chemical activator. These will react with the magnesium surface to expose a fresh, reactive layer.

  • Control Initiation and Temperature: The formation of a Grignard reagent is an exothermic process. Runaway reactions can lead to side products.

    • Protocol:

      • Add a small portion of the this compound solution to the activated magnesium.

      • Wait for the reaction to initiate (you may see bubbling or a slight increase in temperature). Gentle warming with a heat gun may be necessary.

      • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

Issue 3: Debromination in Sonogashira Coupling

You are performing a Sonogashira coupling between this compound and a terminal alkyne and observe the formation of 1,2,4-trimethylbenzene.

Similar to the Suzuki-Miyaura coupling, debromination in Sonogashira reactions often proceeds through a competing catalytic cycle involving a Pd-H species. The choice of base and the presence of a copper co-catalyst can influence the prevalence of this side reaction. For sterically hindered substrates like this compound, reaction rates can be slower, allowing more time for the debromination pathway.[6]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs) to accelerate the oxidative addition step.[7][8]

  • Base Selection: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. If debromination is significant, consider using a weaker base or a carbonate base like K₂CO₃.

  • Copper-Free Conditions: While the copper co-catalyst is traditional in Sonogashira couplings, it can sometimes promote side reactions. Consider a copper-free protocol, which may require a more active palladium catalyst system.

  • Temperature Control: As with other cross-coupling reactions, lower temperatures can help to suppress debromination.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to debromination?

A1: There are two main contributing factors:

  • Steric Hindrance: The two methyl groups ortho to the bromine atom create significant steric bulk. This can slow down the approach of the palladium catalyst for oxidative addition and subsequent steps in the desired cross-coupling cycle. This provides a larger kinetic window for competing side reactions like hydrodebromination to occur.[1]

  • Electron-Rich Nature: The three methyl groups are electron-donating, which increases the electron density of the aromatic ring. While this can facilitate oxidative addition to some extent, it can also make the aryl-palladium intermediate more susceptible to certain decomposition pathways that lead to debromination.

Q2: How can I detect and quantify the amount of debrominated byproduct (1,2,4-trimethylbenzene)?

A2: The most common and effective method is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Methodology: A small aliquot of the reaction mixture can be diluted and injected into the GC-MS.

  • Identification: 1,2,4-trimethylbenzene can be identified by its characteristic retention time and mass spectrum.[9][10]

  • Quantification: By using an internal standard and creating a calibration curve, you can accurately quantify the amount of the debrominated byproduct relative to the starting material and the desired product.[9]

Q3: Can debromination occur during lithiation of this compound?

A3: Yes, debromination can be a significant side reaction during lithium-halogen exchange.

  • Mechanism: After the formation of the aryllithium species, it can be protonated by any acidic proton source in the reaction mixture, including trace water, the solvent (e.g., THF, though slow), or even the starting material if it has acidic protons.

  • Prevention:

    • Low Temperature: Performing the lithiation at very low temperatures (typically -78 °C) is crucial to minimize side reactions.[11]

    • Anhydrous Conditions: As with Grignard reactions, strictly anhydrous conditions are essential.

    • Rapid Trapping: Add the electrophile to the freshly formed aryllithium reagent at low temperature without allowing it to warm up.

Q4: Are there any general "best practices" to avoid debromination with this substrate?

A4: Yes, here are some key takeaways:

  • Prioritize Milder Conditions: Whenever possible, opt for lower reaction temperatures and weaker bases.

  • Invest in High-Quality Reagents: Use pure, anhydrous solvents and reagents to minimize potential sources of protons or hydrides.

  • Ligand Choice is Key for Cross-Coupling: For palladium-catalyzed reactions, select bulky, electron-rich ligands that are known to perform well with sterically hindered aryl bromides.

  • Careful Monitoring: Monitor your reactions closely by TLC or GC-MS to identify the onset of debromination and adjust conditions accordingly.

References

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest.[Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). RSC Advances.[Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. ADICHEMISTRY.[Link]

  • The Grignard Reaction (Worksheet Solutions Walkthrough). (2021). YouTube.[Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2025). YouTube.[Link]

  • Grignard Synthesis of Triphenylmethanol. Swarthmore College.[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.[Link]

  • Suzuki—Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.[Link]

  • Reductions of aryl bromides in water at room temperature. National Institutes of Health.[Link]

  • Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides. PubMed.[Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent.[Link]

  • Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent. National Institutes of Health.[Link]

  • Determination of 1,2,4-Trimethylbenzene (Pseudocumene) In Serum of a Person Exposed to Liquid Scintillation Counting Solutions by GC/MS. ResearchGate.[Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.[Link]

  • Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. ResearchGate.[Link]

  • Oxidative Addition of Aryl Bromide after Dissociation of Phosphine from a Two-Coordinate Palladium(0) Complex, Bis(tri-tert-butylphosphine)palladium(0). University of Windsor.[Link]

  • Formation of Arylboronates by a CuI-Catalyzed Coupling Reaction of Pinacolborane with Aryl Iodides at Room Temperature. Organic Chemistry Portal.[Link]

  • Determination of 1,2,4-trimethylbenzene (pseudocumene) in serum of a person exposed to liquid scintillation counting solutions by GC/MS. PubMed.[Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.[Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Implementation of SPME and Rapid GC-MS as a Screening Approach for Forensic Fire Debris Applications. (2023). ChemRxiv.[Link]

  • 1,2,4-trimethylbenzene breakdown? Chromatography Forum.[Link]

  • Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. ResearchGate.[Link]

  • Bulky, electron-rich, renewable: analogues of Beller’s phosphine for cross-couplings. Catalysis Science & Technology.[Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.[Link]

  • Reductions of aryl bromides in water at room temperature. PubMed.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.[Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

Sources

Technical Support Center: Synthesis of 1-Bromo-2,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2,3,5-trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for this important synthetic transformation. The synthesis, primarily an electrophilic aromatic substitution, is highly influenced by the choice of solvent, which can dictate reaction rate, yield, and purity. This document moves beyond simple protocols to explain the 'why' behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the role of the solvent in the bromination of 1,2,4-trimethylbenzene (pseudocumene) to yield this compound.

Q1: What is the fundamental role of the solvent in this synthesis?

A1: The solvent in the synthesis of this compound serves several critical functions. Primarily, it acts as a medium to dissolve the starting material (1,2,4-trimethylbenzene) and the brominating agent, allowing for a homogeneous reaction mixture and facilitating molecular interactions. Beyond simple dissolution, the solvent plays a crucial role in stabilizing the charged intermediate formed during the electrophilic aromatic substitution (EAS) mechanism, known as the arenium ion or sigma complex.[1][2] The ability of the solvent to solvate this charged species can significantly impact the activation energy of the reaction and, consequently, the reaction rate.[3]

Q2: Which solvents are most commonly recommended, and why?

A2: Traditionally, non-polar, aprotic solvents have been the standard choice for electrophilic brominations, especially when a Lewis acid catalyst like FeBr₃ is used.[4]

  • Halogenated Solvents (e.g., Dichloromethane (DCM), Carbon Tetrachloride): These are frequently used because they are inert under the reaction conditions, effectively dissolve the aromatic starting material and bromine, and their non-polar nature does not interfere with the Lewis acid catalyst.

  • Acetic Acid: This can also be used as a solvent. Its polar protic nature can help to polarize the Br-Br bond, sometimes even without a catalyst, but it can also lead to different selectivity and side reactions.

  • Nitrile Solvents (e.g., Acetonitrile): These have been explored as alternatives to chlorinated solvents.[5] They are polar aprotic solvents and can influence the reaction's kinetics and yield.[5]

The choice of solvent is a balance between reactivity, safety, and environmental impact.[6] Greener approaches aim to minimize the use of hazardous solvents.[7]

Q3: How does solvent polarity specifically affect the reaction rate and product yield?

A3: The effect of solvent polarity is nuanced. The rate-determining step in electrophilic aromatic substitution is the formation of the positively charged arenium ion intermediate.[3]

  • Polar Solvents: A more polar solvent can stabilize this charged intermediate through dipole-dipole interactions or solvation, which lowers the transition state energy and can accelerate the reaction.

  • Non-Polar Solvents: In a non-polar solvent, the charged intermediate is less stabilized, which can slow down the reaction.

However, a highly polar or coordinating solvent can also complex with the Lewis acid catalyst, reducing its activity and thereby slowing the reaction. Therefore, there is often an optimal solvent polarity for maximum yield and rate. The ortho:para ratio of brominated products can also be influenced by the solvent choice.[8]

Q4: Can protic solvents like ethanol or water be used for this synthesis?

A4: Generally, protic solvents such as alcohols and water are not recommended for classic electrophilic bromination reactions that employ a Lewis acid catalyst (e.g., FeBr₃). Protic solvents have lone pairs of electrons (on the oxygen atom) that can act as Lewis bases and will coordinate with, and thereby deactivate, the Lewis acid catalyst. This would halt the reaction as the catalyst is necessary to polarize the bromine molecule to make it a sufficiently strong electrophile to attack the benzene ring.[4]

Q5: What are the primary safety considerations related to the solvents used in this reaction?

A5: Safety is paramount. The starting material, 1,2,4-trimethylbenzene, is a flammable liquid and can cause skin, eye, and respiratory irritation.[9][10] Many common solvents also present significant hazards:

  • Dichloromethane (DCM): A suspected carcinogen.

  • Carbon Tetrachloride: Highly toxic and carcinogenic; its use is now highly restricted.

  • Acetic Acid: Corrosive.

All manipulations should be performed in a well-ventilated chemical fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Always consult the Safety Data Sheet (SDS) for each chemical before use.[12]

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This guide provides a structured approach to resolving potential problems during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., iron filings or FeBr₃) may be old or passivated. 2. Wet Solvent/Reagents: Water will deactivate the Lewis acid catalyst. 3. Incorrect Temperature: Reaction may be too cold, leading to a very slow rate.1. Use fresh or activated iron catalyst. 2. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents.[13][14] 3. Gradually increase the reaction temperature, monitoring for product formation via TLC or GC.
Formation of Polybrominated Byproducts 1. Excess Brominating Agent: Using more than one equivalent of bromine will lead to the formation of di- and tri-brominated products.[15] 2. Reaction Temperature Too High: Higher temperatures increase the reaction rate and can lead to over-bromination.1. Carefully control the stoichiometry. Add the brominating agent dropwise to the reaction mixture. 2. Maintain a lower reaction temperature (e.g., 0-10 °C) to improve selectivity.
Reaction Stalls / Does Not Go to Completion 1. Insufficient Catalyst: Not enough catalyst to drive the reaction to completion. 2. Poor Mixing: In a heterogeneous reaction (e.g., with iron filings), poor stirring can limit the catalyst's surface area. 3. Inappropriate Solvent: The chosen solvent may be inhibiting the catalyst or have poor solubility for the reactants at the reaction temperature.1. Add a small additional amount of catalyst. 2. Ensure vigorous stirring throughout the reaction. 3. Consider switching to a different solvent. For example, if using a very non-polar solvent, a slightly more polar one like DCM might improve the reaction rate.
Difficult Product Isolation / Emulsion during Workup 1. Formation of Stable Emulsions: This is common during the aqueous wash steps. 2. Product Loss: The product may have some solubility in the aqueous layer, especially if an organic co-solvent is used.1. Add a saturated brine solution (NaCl(aq)) to the separatory funnel to help break the emulsion. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase.[16]
Visual Troubleshooting Workflow

The following diagram outlines a logical flow for addressing common issues during the synthesis.

G start Reaction Start check_completion Monitor Reaction (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Incomplete low_yield Low Yield check_completion->low_yield Low Yield byproducts Byproducts Observed check_completion->byproducts Byproducts workup Proceed to Workup check_completion->workup Complete cause1 Check Temp & Time incomplete->cause1 cause2 Check Reagent Quality (esp. Catalyst & Solvent) incomplete->cause2 low_yield->cause2 cause3 Check Stoichiometry (esp. Bromine) byproducts->cause3 solution1 Increase Time / Temp cause1->solution1 solution2 Use Fresh/Dry Reagents cause2->solution2 solution3 Adjust Stoichiometry cause3->solution3 solution1->check_completion solution2->start Restart solution3->start Restart

Caption: A flowchart for troubleshooting common synthesis issues.

Detailed Experimental Protocol

This protocol provides a standard method for the synthesis of this compound.

Reagents and Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene)

  • Bromine (Br₂)

  • Iron filings (or anhydrous FeBr₃)

  • Dichloromethane (DCM), anhydrous

  • 10% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Equip the top of the condenser with a drying tube or a gas outlet leading to a trap (e.g., a beaker with sodium thiosulfate solution) to neutralize the HBr gas byproduct.

  • Reactant Addition: In the round-bottom flask, dissolve 1,2,4-trimethylbenzene (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of iron filings (approx. 0.02 eq).

  • Bromine Addition: In the dropping funnel, place a solution of bromine (1.0 eq) in a small amount of anhydrous dichloromethane.

  • Reaction: Cool the reaction flask in an ice bath to 0-5 °C. Begin stirring the solution and add the bromine solution dropwise over 30-60 minutes. A red-brown color should persist, and HBr gas will be evolved.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the red-brown color of bromine has faded and HBr evolution has ceased. Monitor the reaction's progress by TLC or GC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a 10% sodium bisulfite solution to quench any unreacted bromine.[17] Stir until the organic layer is no longer red-brown.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

The Role of Solvent in the Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism. The solvent's role in stabilizing the key intermediate is illustrated below.

Caption: Mechanism of bromination and the stabilizing role of the solvent.

Solvent Properties Data

The selection of a suitable solvent requires consideration of its physical properties and associated hazards.

SolventDielectric Constant (20°C)Boiling Point (°C)Key Hazards
Dichloromethane (DCM) 9.139.6Suspected carcinogen, irritant
Carbon Tetrachloride 2.276.7Toxic, carcinogenic, ozone-depleting
Acetic Acid 6.2118.1Corrosive, flammable
Acetonitrile 37.581.6Flammable, toxic
1,2,4-Trimethylbenzene 2.4169Flammable, irritant[9]

References

  • ResearchGate. Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. The synthesis of brominated-boron-doped PAHs by alkyne 1,1-bromoboration: mechanistic and functionalisation studies. Chemical Science. Available from: [Link]

  • Google Patents. CN1537837B - Method for preparing 1,3,5-trimethylbenzene.
  • ACS GCI Pharmaceutical Roundtable. Bromination. Wordpress. Available from: [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]

  • Khan Academy. Bromination of benzene. Available from: [Link]

  • PubChem. 1,2,4,5-Tetrakis(bromomethyl)benzene. Available from: [Link]

  • Journal of the American Chemical Society. Solvent effects in the bromination of neopentylbenzene, tert-butylbenzene, toluene, and benzene in aqueous trifluoroacetic acid. Available from: [Link]

  • ResearchGate. An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. Available from: [Link]

  • ResearchGate. A New Method of Bromination of Aromatic Rings by an isoAmyl Nitrite/HBr System. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Available from: [Link]

  • Wikipedia. Mesitylene. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PMC. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]

  • Master Organic Chemistry. The Six Key Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Engineered Science Publisher. Modern Approaches to Green Bromination for a Sustainable Future. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of bromobenzene. Available from: [Link]

  • Quora. How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Available from: [Link]

  • Organic Syntheses. m-BROMONITROBENZENE. Available from: [Link]

  • PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

  • OpenStax. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Available from: [Link]

  • U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 1,3,5-Trimethylbenzene. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 1,2,4-Trimethylbenzene. Available from: [Link]

  • ResearchGate. Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Available from: [Link]

  • YouTube. Bromination of Benzene! EAS Mechanism Explained. Available from: [Link]

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  • University of Southampton. Rapid investigation of the effect of binary and ternary solvent gradient mixtures on reaction outcomes using a continuous flow system. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-2,3,5-trimethylbenzene and 2-Bromomesitylene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision point that dictates synthetic strategy, reaction efficiency, and overall yield. Aryl halides, particularly substituted bromobenzenes, are foundational building blocks in modern organic synthesis. This guide provides an in-depth comparison of two isomeric compounds: 1-Bromo-2,3,5-trimethylbenzene and 2-Bromomesitylene (1-Bromo-2,4,6-trimethylbenzene). While chemically similar, the subtle difference in the placement of their methyl groups leads to profound disparities in their chemical reactivity, a crucial consideration for any synthetic campaign.

This document moves beyond a simple cataloging of properties to explore the mechanistic underpinnings of their reactivity differences, supported by experimental context and practical protocols.

Structural Analysis: The Decisive Role of Steric Hindrance

At first glance, both molecules are brominated trimethylbenzenes with the molecular formula C₉H₁₁Br.[1] However, their substitution patterns are fundamentally different, which is the primary determinant of their reactivity.

  • This compound possesses a single methyl group in a position ortho to the bromine atom.

  • 2-Bromomesitylene features two methyl groups flanking the bromine atom in both ortho positions.

This di-ortho substitution in 2-bromomesitylene creates a significant steric shield around the Carbon-Bromine (C-Br) bond. This steric congestion is the single most important factor governing the accessibility of the reaction center to catalysts and reagents.

Caption: Structural comparison highlighting steric environments.

Comparative Reactivity in Key Synthetic Transformations

The steric differences manifest dramatically in common synthetic reactions. We will examine two classes of reactions where these substrates are frequently employed: Palladium-catalyzed cross-coupling and Grignard reagent formation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, widely used in pharmaceutical and materials science.[2] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The initial oxidative addition of the aryl halide to a Palladium(0) complex is often the rate-determining step.[3] This step requires the palladium catalyst to approach and insert into the C-Br bond.

  • This compound (Less Hindered): With only one ortho-substituent, the Pd(0) catalyst can access the C-Br bond with relative ease. Standard Suzuki conditions, perhaps with a common phosphine ligand like PPh₃ or a moderately bulky ligand, are often sufficient to achieve good conversion and yield.

  • 2-Bromomesitylene (Highly Hindered): The two ortho-methyl groups severely impede the approach of the palladium catalyst. This steric clash dramatically slows down the rate of oxidative addition.[4][5] Consequently, standard catalysts are often ineffective. To overcome this challenge, specialized, highly active catalyst systems are required. These typically involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or AntPhos) that promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species necessary to engage the hindered substrate.[6][7][8] Even with these advanced catalysts, more forcing conditions such as higher temperatures and longer reaction times are often necessary.[9]

The difficulty in coupling di-ortho-substituted aryl halides is a well-documented challenge in synthetic chemistry, often leading to lower yields or requiring extensive optimization.[10]

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into the C-Br bond.[11] This reaction, while not involving a bulky transition metal catalyst, is also sensitive to steric hindrance at the reaction site.

  • This compound (Less Hindered): The formation of the corresponding Grignard reagent is expected to proceed under standard conditions (magnesium turnings in anhydrous ether or THF) without significant issues.

  • 2-Bromomesitylene (Highly Hindered): The steric bulk from the flanking methyl groups makes it difficult for the carbon atom to approach the surface of the magnesium metal, slowing the rate of insertion. Authoritative experimental procedures, such as those documented in Organic Syntheses, explicitly note that bromomesitylene reacts with magnesium very slowly .[12] To achieve a reasonable reaction rate and yield, the use of an "entrainer" like ethyl bromide is often required to activate the magnesium surface and initiate the reaction.[12] Without such measures, yields are significantly lower (61-66% vs. >80% with an entrainer).[12]

Quantitative Data and Performance Summary

Direct side-by-side comparative studies for these exact isomers under identical conditions are scarce in the literature. However, by synthesizing data from studies on mono- and di-ortho-substituted aryl bromides, we can construct a reliable performance expectation table for a representative Suzuki-Miyaura coupling reaction.

ParameterThis compound2-BromomesityleneRationale & Causality
Relative Reaction Rate FastVery SlowThe di-ortho methyl groups in 2-bromomesitylene sterically inhibit the rate-determining oxidative addition step.[3][4]
Typical Catalyst System Standard (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Specialized (e.g., Pd₂(dba)₃ / SPhos)Bulky, electron-rich ligands are required to create a more reactive catalyst to overcome the steric barrier.[8][9]
Typical Conditions 80-100 °C, 2-12 h100-120 °C, 12-24 hMore thermal energy and longer times are needed to overcome the higher activation energy of oxidative addition.
Expected Yield Good to Excellent (>80%)Poor to Good (40-85%)Highly dependent on optimized conditions; prone to side reactions like hydrodebromination or catalyst decomposition.
Grignard Formation Proceeds readilySluggish; requires activationSteric hindrance impedes access to the magnesium surface, necessitating chemical activation for efficient reaction.[12]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling with phenylboronic acid. The critical annotations highlight the necessary adjustments when working with the sterically hindered 2-bromomesitylene.

G start 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup Add reagents to flask reaction 3. Reaction (Heating & Stirring) setup->reaction Heat to target temp quench 4. Workup: Quenching reaction->quench Cool to RT, add H₂O extract 5. Workup: Extraction quench->extract Add organic solvent purify 6. Purification (Column Chromatography) extract->purify Dry & concentrate analyze 7. Analysis (NMR, GC-MS) purify->analyze Isolate product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Objective: To synthesize the corresponding trimethyl-biphenyl product from each isomeric bromide.

Reagents & Materials:

  • Aryl Bromide (this compound OR 2-Bromomesitylene): 1.0 mmol

  • Phenylboronic Acid: 1.2 mmol

  • Palladium Catalyst: See Scientist's Note below

  • Ligand: See Scientist's Note below

  • Base (e.g., K₂CO₃ or K₃PO₄): 2.0 mmol

  • Solvent (e.g., Toluene/H₂O 10:1 or Dioxane/H₂O 10:1): 5 mL

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition:

    • Scientist's Note (Causality): The choice of catalyst is paramount.

      • For This compound , a pre-catalyst like PdCl₂(dppf) (0.02 mmol, 2 mol%) may be sufficient.

      • For 2-Bromomesitylene , a more active system is required. Use Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and a bulky phosphine ligand like SPhos (0.022 mmol, 2.2 mol%). The bulky ligand accelerates the reductive elimination step and stabilizes the active Pd(0) species needed to overcome the steric hindrance of the substrate.[13]

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[14]

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction:

    • Lower the flask into a preheated oil bath and stir vigorously.

    • Scientist's Note (Causality):

      • For This compound , a temperature of 90-100 °C for 4-8 hours is a reasonable starting point.

      • For 2-Bromomesitylene , a higher temperature of 110 °C for 12-24 hours will likely be necessary to provide sufficient thermal energy to overcome the activation barrier for oxidative addition.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biphenyl product.

Conclusion and Strategic Recommendations

The reactivity of this compound and 2-bromomesitylene is not equivalent; it is dictated overwhelmingly by steric hindrance.

  • This compound is a versatile, relatively reactive building block suitable for a wide range of standard transformations without extensive optimization. It should be the preferred reagent when its substitution pattern is compatible with the target molecule.

  • 2-Bromomesitylene is a challenging, sterically encumbered substrate. Its use necessitates advanced catalytic systems and more forcing reaction conditions. It should only be selected when the specific 2,4,6-trimethyl substitution pattern is an absolute requirement for the final target. Researchers planning to use 2-bromomesitylene should budget additional time for reaction optimization, particularly in catalyst and ligand screening.

Understanding these fundamental reactivity principles allows for more accurate planning of synthetic routes, saving valuable time and resources in the laboratory.

References

  • Vertex AI Search. (2026). Exploring the Reactivity of 1-Bromo-3,5-difluoro-2-nitrobenzene in Organic Transformations.
  • RSC Publishing. (n.d.). A kinetic study of the reactions of atomic bromine with the trimethylbenzenes.
  • RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • ResearchGate. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid.
  • Vertex AI Search. (2026). Expert Insights: Using 2-Bromothiophene in Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • PubChem. (n.d.). This compound.
  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • NIH. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition.
  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
  • Organic Syntheses. (n.d.). mesitoic acid.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
  • ChemRxiv. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • ResearchGate. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes | Request PDF.
  • Organic Syntheses. (n.d.). methyl sulfate.
  • ACS Publications. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics.
  • The Mirica Group - University of Illinois. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Understanding the Hazard Profile (Proxy-Based)

To ensure the safe and compliant disposal of 1-Bromo-2,3,5-trimethylbenzene, one must first understand its inherent risks. By examining its constituent parts—the flammable, irritant trimethylbenzene core and the halogen group—we can construct a reliable hazard profile. The addition of a bromine atom to the aromatic ring classifies this compound as a halogenated organic solvent, placing it in a specific category for hazardous waste disposal.

The primary hazards are derived from its parent compound, 1,3,5-trimethylbenzene (Mesitylene), and are summarized below.

Hazard Category GHS Classification (based on 1,3,5-Trimethylbenzene) Causality and Field Insights
Flammability Flammable Liquid, Category 3 (H226)The aromatic hydrocarbon structure makes this compound combustible. Vapors are heavier than air and can travel to distant ignition sources.[1] Always handle away from open flames, hot plates, or spark-producing equipment. Grounding of containers during transfer is critical to prevent static discharge.
Health Hazards Skin Irritation, Category 2 (H315) Serious Eye Irritation, Category 2A (H319) Aspiration Hazard, Category 1 (H304) STOT Single Exposure, Category 3 (H335)Like most aromatic solvents, this compound can defat the skin, leading to irritation and dermatitis with prolonged contact. Direct eye contact can cause significant irritation. Aspiration into the lungs if swallowed is a critical danger, potentially causing chemical pneumonitis.[2] Inhalation of vapors may irritate the respiratory tract and cause central nervous system effects like dizziness.[3]
Environmental Hazards Hazardous to the Aquatic Environment, Chronic, Category 2 (H411)This compound is toxic to aquatic life with long-lasting effects.[2] It is imperative to prevent its release into waterways or sewage systems. This high aquatic toxicity is a key driver for its classification as a regulated hazardous waste.

Section 2: Pre-Disposal Operations: Safe Handling and Waste Accumulation

Proper disposal begins long before the waste container is full. The causality behind these steps is rooted in preventing accidental exposure, ensuring chemical compatibility, and maintaining regulatory compliance from the moment the first drop of waste is generated.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Why: Federal regulations (EPA/RCRA) require that hazardous waste be accumulated at or near the point of generation.[4] This prevents the transport of open waste containers through the lab.

  • Action: Designate a specific, marked area within your fume hood or a secondary containment tray on a bench for your this compound waste container.

Step 2: Select the Correct Waste Container

  • Why: Chemical compatibility is paramount to prevent container degradation and leaks. Halogenated solvents can be corrosive to certain materials.

  • Action: Use a chemically-resistant container, typically a glass bottle or a high-density polyethylene (HDPE) carboy, equipped with a screw-top lid.[5] Ensure the container is clean and dry before the first use.

Step 3: Implement Strict Waste Segregation

  • Why: Halogenated organic waste streams are managed and disposed of differently than non-halogenated streams, primarily via high-temperature incineration.[6] Mixing them leads to costly re-segregation and can create dangerous, unknown chemical mixtures.

  • Action: NEVER mix this compound waste with non-halogenated solvents (e.g., acetone, hexane, ethanol). Maintain separate, clearly labeled waste containers.

Step 4: Proper Labeling Protocol

  • Why: Accurate labeling is a legal requirement and essential for the safety of all personnel, from the lab researcher to the disposal technician.[5] It ensures the contents are known and can be managed appropriately.

  • Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (avoiding abbreviations)

    • The specific hazard characteristics (e.g., "Flammable," "Irritant")

    • The date on which waste was first added.

Step 5: Personal Protective Equipment (PPE) During Handling

  • Why: A multi-layered PPE approach provides a robust barrier against the chemical's hazards, protecting against splashes, skin contact, and vapor inhalation.

  • Action: When handling the chemical or its waste, the following PPE is mandatory:

    • Eye Protection: Chemical splash goggles.[7]

    • Hand Protection: Nitrile rubber gloves are generally suitable for intermittent contact, but always check the manufacturer's compatibility chart for the specific glove model.[8]

    • Body Protection: A flame-resistant or 100% cotton lab coat to prevent skin contact and mitigate fire risk.[9]

    • Footwear: Closed-toe shoes.[9]

    • Respiratory Protection: All handling of this volatile compound should occur within a certified chemical fume hood to prevent vapor inhalation.[9]

Section 3: Spill Management Protocol

A spill of this compound presents a dual threat: a flammable vapor hazard and a chemical exposure risk. This protocol is designed to safely mitigate small, manageable spills (typically <1 liter). For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.

Step 1: Alert and Isolate

  • Action: Alert personnel in the immediate area. If vapors are significant, restrict access.

Step 2: Eliminate Ignition Sources

  • Why: The vapor is flammable and can be ignited by nearby equipment.[2]

  • Action: Immediately turn off all hot plates, stir plates, and other potential ignition sources in the vicinity.[10]

Step 3: Don Appropriate PPE

  • Action: At a minimum, wear double-nitrile gloves, chemical splash goggles, and a lab coat.

Step 4: Contain the Spill

  • Why: Creating a barrier prevents the spill from spreading, making cleanup more efficient and contained.[11]

  • Action: Make a dike around the spill using a non-combustible absorbent material like vermiculite, sand, or a commercial spill pillow.[10][11]

Step 5: Absorb the Liquid

  • Action: Apply the absorbent material, working from the outside edges of the spill inward to avoid spreading the liquid.[10] Continue adding absorbent until all the liquid is soaked up.

Step 6: Collect and Containerize

  • Action: Using non-sparking tools (e.g., a plastic scoop), carefully collect the saturated absorbent material.[2] Place it into a heavy-duty plastic bag or a designated solid waste container.[12]

Step 7: Label and Dispose

  • Action: Seal the container and affix a "Hazardous Waste" label. The label must clearly state "Spill Debris containing this compound." Manage this as hazardous waste.

Step 8: Decontaminate

  • Action: Clean the spill surface with soap and water.[11] Allow the area to ventilate thoroughly to disperse any residual vapors.[10]

Section 4: The Disposal Workflow

The disposal of this compound is not a single action but a systematic process governed by environmental regulations. The workflow ensures that the waste is properly characterized, stored, transported, and ultimately destroyed in a manner that protects human health and the environment. The final and most common treatment method for halogenated organic waste is high-temperature incineration at a licensed facility.[13][14]

DisposalWorkflow cluster_Lab In-Lab Operations cluster_EHS Institutional EHS Process cluster_Disposal External Disposal Chain A Generation of Waste (this compound) B Segregate as HALOGENATED ORGANIC WASTE A->B Crucial First Step C Accumulate in a Labeled, Compatible Container in SAA B->C Maintain Segregation D Container Full & Securely Sealed C->D <90 days or vol. limit E Request Waste Pickup (Submit Chemical Waste Form) D->E Generator Action F EHS Personnel Collects Waste E->F G Consolidation at Central Hazardous Waste Facility F->G Manifest Tracking H Transport by Licensed Hazardous Waste Hauler G->H I Receipt at Permitted TSDF* (Treatment, Storage, & Disposal Facility) H->I J High-Temperature Incineration (Thermal Destruction) I->J Primary Treatment K Ash/Residue to Secure Landfill J->K Final Disposition caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Procedural Steps:

  • Generation and Segregation: As waste is generated, it is immediately identified and segregated as a halogenated organic waste.

  • Accumulation: The waste is collected in a properly labeled, compatible container within a designated Satellite Accumulation Area (SAA).

  • Request for Disposal: Once the container is full (leaving at least 5% headspace for expansion) or reaches the regulatory time limit, the researcher submits a chemical waste pickup request to their institution's EHS department.[15]

  • EHS Collection: Trained EHS personnel collect the sealed container, ensuring that the labeling and container integrity meet regulatory standards.

  • Consolidation: EHS transports the waste to a central accumulation facility on-site, where it may be consolidated with other compatible halogenated wastes.

  • Manifest and Transport: The waste is manifested for off-site transport, a "cradle-to-grave" tracking document required by the EPA.[16] A licensed hazardous waste hauler then transports the waste to a permitted disposal facility.[16]

  • Treatment via Incineration: At the Treatment, Storage, and Disposal Facility (TSDF), the primary method for destroying halogenated organic compounds is high-temperature incineration. This process breaks down the molecules into simpler, less harmful components like carbon dioxide, water vapor, and inorganic halides, which are scrubbed from the flue gas.[13][17]

  • Final Disposition: The inorganic ash resulting from incineration is collected and transported to a specially designated hazardous waste landfill for final disposal.[17]

Section 5: Regulatory Imperatives

The procedures outlined in this guide are mandated by law to protect both laboratory personnel and the environment. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).

  • "Cradle-to-Grave" Responsibility: RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning the generator (the laboratory) is responsible for the waste from its creation to its ultimate disposal.[18]

  • Listed Wastes: Spent halogenated solvents are explicitly defined as "F-listed" hazardous wastes by the EPA (e.g., codes F001, F002).[6][19][20] This means any waste stream containing a certain percentage of these solvents is automatically classified as hazardous, regardless of its characteristics. While this compound is not explicitly listed by name, as a brominated aromatic solvent, it falls squarely within this regulated category.

  • Characteristic Wastes: Even if not F-listed, this waste would likely be classified as hazardous due to the Ignitability Characteristic (D001) , as its parent compound has a flash point well below the 60 °C (140 °F) threshold.[19]

Adherence to these disposal protocols is not merely a best practice; it is a legal and ethical obligation to ensure safety and environmental stewardship.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Mesitylene. Retrieved February 7, 2026, from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Mesitylene. Retrieved February 7, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2022, May 12). Trimethylbenzene, Mixed Isomers. Retrieved February 7, 2026, from [Link]

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  • Safety & Risk Services, University of British Columbia. (2021, January). Flammable Liquid Spill Clean Up. Retrieved February 7, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 7, 2026, from [Link]

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  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved February 7, 2026, from [Link]

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  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved February 7, 2026, from [Link]

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  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved February 7, 2026, from [Link]

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  • U.S. Environmental Protection Agency (EPA). (2025, March 27). Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). Retrieved February 7, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved February 7, 2026, from [Link]

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  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved February 7, 2026, from [Link]

  • The Times of India. (2020, February 29). What is Incineration? [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE. Retrieved February 7, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved February 7, 2026, from [Link]

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  • Stereo Chemistry. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved February 7, 2026, from [Link]

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Personal protective equipment for handling 1-Bromo-2,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 31053-99-3 (Verified)[1][2]

Executive Safety Summary

Handling 1-Bromo-2,3,5-trimethylbenzene requires a nuanced approach that distinguishes between standard laboratory "splash" protection and the specific permeation risks posed by halogenated aromatic hydrocarbons. Unlike simple aqueous solutions, this compound belongs to a chemical class known to aggressively permeate standard nitrile rubber, necessitating a multi-tiered PPE strategy.[1][2]

The Core Hazard: While classified primarily as an irritant (Skin/Eye/Respiratory), the lipophilic nature of the trimethylbenzene core facilitates rapid skin absorption.[1][2] The addition of the bromine atom increases density and modifies volatility, but the primary safety failure mode in laboratories is glove breakthrough .[2]

Risk Assessment & Hazard Identification

Before selecting PPE, you must validate the specific hazards of CAS 31053-99-3 in your workflow.[1][2]

Hazard CategorySpecific RiskMechanism of Action
Dermal (Skin) High Permeation Risk Halogenated aromatics swell polymer matrices (like nitrile/latex), allowing chemical breakthrough in <1 minute.[1][2] Causes dermatitis and defatting.[2]
Inhalation Respiratory Irritant Vapors (if liquid) or dust (if solid) irritate the upper respiratory tract (H335).[1][2] High concentrations may cause CNS depression (dizziness).[2][3]
Ocular (Eyes) Severe Irritant Direct contact causes immediate pain and potential corneal damage (H319).[1][2]
Physical Combustible Flash point is likely >50°C but <100°C. Vapors are heavier than air and can travel to ignition sources.[1][4]

The PPE Matrix: Material Science Selection

This section defines the required protection based on material compatibility data for aromatic bromides.

A. Hand Protection (The Critical Control Point)

Standard disposable nitrile gloves are insufficient for prolonged contact.[2]

  • Tier 1: Incidental Contact (Weighing solids, closed vessels) [1][2]

    • Protocol: Double-gloved Nitrile (Minimum 5 mil thickness outer glove).[1][2]

    • Logic: Provides a sacrificial layer.[2] If the outer glove is contaminated, it must be stripped immediately.[2]

    • Breakthrough Time: < 2 minutes.

  • Tier 2: High Risk (Stock solution prep, liquid transfer, spill cleanup) [1][2]

    • Protocol: Silver Shield® (Laminate) or Viton® gloves worn under a heavy-duty nitrile outer glove (for dexterity).[1][2]

    • Logic: Laminate films provide >4 hours of breakthrough resistance against aromatics.[2]

    • Self-Validation: Inspect inner laminate gloves for yellowing or stiffening before use.[1][2]

B. Respiratory Protection
  • Primary Control: All handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).[2]

  • Secondary Control (If hood is unavailable or for spill cleanup):

    • Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2]

    • Note: Particulate filters (P100) are added if the substance is in solid/dust form.[2]

C. Body & Eye Defense
  • Eyes: Chemical splash goggles (vented) are superior to safety glasses because vapors can bypass glasses.[2]

  • Body: 100% Cotton lab coat (Standard).[2] For scale-up (>100g), use a Tyvek® apron to prevent clothing saturation in case of a spill.[1][2]

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Confirm fume hood flow monitor is green/active.

  • Staging: Place a "glove waste" container inside the hood to prevent transferring contaminated gloves across the lab.

  • Solvent Check: Ensure compatible solvents (e.g., Dichloromethane, Ethyl Acetate) are available for cleaning, but note that these solvents also permeate nitrile; the Tier 2 glove protocol applies to the solvent mixture as well.[1][2]

Phase 2: Active Handling (Synthesis/Transfer)
  • Donning: Put on laminate inner gloves, followed by nitrile outer gloves.[2] Tape the cuff of the lab coat if working with large liquid volumes.[2]

  • Transfer:

    • If Solid: Use a static-free spatula.[1][2] Avoid creating dust.[2][3][5]

    • If Liquid: Use positive-displacement pipettes to prevent dripping.[1][2] Never pour directly from a large drum; decant into a secondary container first.

  • In-Process Monitoring: Watch for "glove swelling." If the outer nitrile glove ripples or expands, it has been compromised.[1][2] Stop, doff outer glove, wash inner glove (if compatible) or replace.[1][2]

Phase 3: Doffing & Decontamination
  • Wipe Down: Clean all tools (spatulas, flask necks) with acetone/DCM inside the hood.[2]

  • Doffing Sequence:

    • Remove outer nitrile gloves and dispose of them as solid hazardous waste.[2]

    • Inspect inner laminate gloves.[2] If clean, they can be reused; if spotted, dispose.[1][2]

    • Wash hands with soap and water for 60 seconds (mechanical friction removes lipophilic residues).[2]

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the specific task and state of matter.

PPE_Decision_Tree Start Start: Handling this compound StateCheck Determine Physical State (Solid vs. Liquid/Solution) Start->StateCheck LiquidPath Liquid / Solution / High Concentration StateCheck->LiquidPath High Permeation Risk SolidPath Solid / Closed Vessel StateCheck->SolidPath Dust/Contact Risk GloveSelect_High GLOVE SELECTION: Laminate (Silver Shield) Liner + Nitrile Outer LiquidPath->GloveSelect_High GloveSelect_Low GLOVE SELECTION: Double Nitrile (5 mil) Change immediately on splash SolidPath->GloveSelect_Low EngControl ENGINEERING CONTROL: Chemical Fume Hood Required GloveSelect_High->EngControl GloveSelect_Low->EngControl Action Execute Procedure EngControl->Action Decon Decontamination: Solvent Wipe -> Doff Outer Glove -> Wash Hands Action->Decon

Figure 1: Decision logic for PPE selection based on physical state and permeation risk.[1][2]

Emergency Response & Disposal

  • Skin Exposure:

    • Immediate Action: Move to safety shower/sink.

    • Flush: Rinse with water for 15 minutes. Do not use solvents (ethanol/acetone) to wash skin; this accelerates absorption of the aromatic bromide into the bloodstream.[2]

    • Soap: Use non-abrasive soap.[2]

  • Spill Management:

    • Small Spill (<10 mL): Absorb with vermiculite or spill pads.[2] Place in a sealed bag.

    • Large Spill: Evacuate area. Vapors are heavier than air and may accumulate in low spots.[2][5]

  • Disposal:

    • Segregate as Halogenated Organic Waste .[2]

    • Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as brominated compounds can react exothermically or release bromine gas under extreme oxidation.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • PubChem. (n.d.).[2] this compound (Compound) - Safety and Hazards. National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Chemical Resistance Selection Chart for Protective Gloves. [Link]

  • Ansell Chemical Resistance Guide. (Permeation data for Aromatic Hydrocarbons).

Sources

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